molecular formula C14H18N4O3 B1145591 Trimethoprim-d3 CAS No. 1189923-38-3

Trimethoprim-d3

Cat. No.: B1145591
CAS No.: 1189923-38-3
M. Wt: 293.34 g/mol
InChI Key: IEDVJHCEMCRBQM-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethoprim-d3 is intended for use as an internal standard for the quantification of trimethoprim by GC- or LC-MS. Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase (DHFR), which is necessary for the synthesis of purines, amino acids, and thymidylic acid. Trimethoprim shows prominent selectivity for bacterial DHFR over mammalian DHFR (IC50s = 5 and 30,000 nM, respectively). Formulations containing trimethoprim, commonly used in combination with sulfamethoxazole to minimize acquired resistance, have been used in the treatment of urinary tract infections.>Deuterated Trimethoprim, an antibacterial.>

Properties

IUPAC Name

5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15/h5-7H,4H2,1-3H3,(H4,15,16,17,18)/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDVJHCEMCRBQM-HPRDVNIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676181
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189923-38-3
Record name 5-({3,5-Dimethoxy-4-[(~2~H_3_)methyloxy]phenyl}methyl)pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Trimethoprim-d3: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim-d3 is a deuterated analog of the synthetic antibiotic Trimethoprim.[1] In this isotopically labeled form, three hydrogen atoms on the methoxy group at the 4-position of the benzyl ring are replaced by deuterium atoms.[2] This substitution results in a molecule that is chemically and functionally similar to Trimethoprim but with a higher molecular weight. The primary application of this compound is as an internal standard in analytical chemistry, particularly in pharmacokinetic and bioequivalence studies involving the quantification of Trimethoprim in biological matrices using mass spectrometry.[2][3] Its nearly identical chemical behavior to the unlabeled parent drug, coupled with its distinct mass, makes it an ideal tool for correcting for variations in sample preparation and instrument response.[4]

Trimethoprim itself is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF) in bacteria.[5][6] THF is an essential cofactor in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim effectively halts bacterial growth and replication.[6]

This technical guide provides a comprehensive overview of the chemical properties of this compound, its role as an internal standard in analytical methodologies, and the biochemical pathway it influences.

Comparative Chemical Properties of Trimethoprim and this compound

The key physical and chemical properties of Trimethoprim and its deuterated analog, this compound, are summarized below for direct comparison.

PropertyTrimethoprimThis compound
Chemical Formula C₁₄H₁₈N₄O₃C₁₄H₁₅D₃N₄O₃[1][2]
Molecular Weight 290.32 g/mol [5]293.34 g/mol [1]
Appearance White to off-white solid[4]Yellow solid
Melting Point 199-203 °C[7]Not explicitly available
Solubility Water: 0.4 mg/mL[5] Chloroform: Slightly soluble[7] Methanol: Slightly soluble[7] DMSO: Soluble Acetic Acid: Highly soluble[7]Water: Not explicitly available Methanol: Slightly Soluble[2] DMSO: Slightly Soluble[2]
IUPAC Name 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine[5]5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine[8]
CAS Number 738-70-5[4]1189923-38-3[2]

Experimental Protocols

Quantification of Trimethoprim in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This section details a representative experimental protocol for the quantitative analysis of Trimethoprim in human plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with this compound as an internal standard. This protocol is a composite of methodologies described in the scientific literature.[9][10]

1. Materials and Reagents:

  • Trimethoprim analytical standard

  • This compound (internal standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human plasma (blank, drug-free)

2. Preparation of Stock and Working Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Trimethoprim and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Serially dilute the Trimethoprim stock solution with a 50:50 methanol/water mixture to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with a 50:50 methanol/water mixture.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 400 µL of methanol (or acetonitrile) to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-2.5 min: Linear gradient to 5% A, 95% B

    • 2.5-3.5 min: Hold at 5% A, 95% B

    • 3.5-4.0 min: Return to 95% A, 5% B

    • 4.0-5.0 min: Column re-equilibration

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1

    • This compound: Precursor ion (Q1) m/z 294.1 → Product ion (Q3) m/z 233.1

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Trimethoprim to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis to determine the best-fit line.

  • Quantify the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflows

Dihydrofolate Reductase (DHFR) Pathway and Inhibition by Trimethoprim

Trimethoprim exerts its antibacterial effect by targeting the folate synthesis pathway, which is essential for bacterial survival. The key enzyme in this pathway is dihydrofolate reductase (DHFR). The following diagram illustrates this pathway and the mechanism of action of Trimethoprim.

DHFR_Pathway cluster_bacterial_cell Bacterial Cell DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA, RNA, and Amino Acid Synthesis THF->DNA_RNA DHFR->THF NADPH -> NADP+ Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

Caption: Dihydrofolate Reductase (DHFR) pathway and the inhibitory action of Trimethoprim.

Experimental Workflow for Quantification of Trimethoprim

The following diagram outlines the typical workflow for the quantification of Trimethoprim in a biological sample using this compound as an internal standard.

Experimental_Workflow start Start: Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of Trimethoprim data_processing->end

Caption: Workflow for Trimethoprim quantification using an internal standard.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Trimethoprim. Its stable isotope-labeled nature allows for highly accurate and precise quantification of the parent drug in complex biological matrices. A thorough understanding of its chemical properties, the analytical methods in which it is employed, and the biochemical pathway it helps to investigate is crucial for its effective application in pharmaceutical research and development. The methodologies and data presented in this guide provide a solid foundation for the use of this compound in a laboratory setting.

References

The Role of Trimethoprim-d3 as an Internal Standard: A Technical Guide for Accurate Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of trimethoprim-d3 as an internal standard in quantitative bioanalysis. By leveraging the principles of isotope dilution mass spectrometry, this compound ensures the accuracy and reliability of analytical data, a critical aspect of drug development and research. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance data.

The Principle of Isotope Dilution Mass Spectrometry with this compound

The core of using this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS). In this technique, a known quantity of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the earliest stage of analysis.[1] The native, unlabeled analyte (trimethoprim) and the deuterated internal standard are chemically identical, exhibiting nearly the same physicochemical properties. This includes their extraction recovery, chromatographic retention time, and ionization efficiency in the mass spectrometer.[1][2]

Because trimethoprim and this compound behave almost identically during the entire analytical process, any sample loss or variation in instrument response will affect both compounds equally.[2] The mass spectrometer, however, can differentiate between the two due to their mass difference. By measuring the ratio of the response of the native analyte to the response of the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical procedure.[2]

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects, which are a common source of error in bioanalysis.[2] Matrix effects, caused by other components in the biological sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since this compound co-elutes with trimethoprim and experiences the same matrix effects, the ratio of their signals remains unaffected, ensuring the integrity of the quantitative data.

Physicochemical Properties of Trimethoprim and this compound

The effectiveness of this compound as an internal standard is rooted in its structural and chemical similarity to trimethoprim.

PropertyTrimethoprimThis compound
Chemical Formula C₁₄H₁₈N₄O₃C₁₄H₁₅D₃N₄O₃
Molecular Weight 290.32 g/mol 293.34 g/mol
Structure 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine5-[[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]methyl]pyrimidine-2,4-diamine

The only difference between the two molecules is the substitution of three hydrogen atoms with three deuterium atoms on one of the methoxy groups. This small change in mass is sufficient for differentiation by the mass spectrometer but has a negligible effect on the chemical properties that govern the molecules' behavior during analysis.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma by LC-MS/MS

This section provides a representative experimental protocol for the simultaneous determination of trimethoprim and sulfamethoxazole in human plasma using deuterated internal standards. This method is adapted from validated bioanalytical procedures.[3]

Materials and Reagents
  • Trimethoprim and this compound reference standards

  • Sulfamethoxazole and Sulfamethoxazole-d4 reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (blank)

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma, add 50 µL of an internal standard working solution containing this compound and sulfamethoxazole-d4 in methanol.

  • Add 400 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 60 seconds.

  • Centrifuge at 20,800 x g for 10 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: Agilent 1200 Series HPLC or equivalent[3]

  • Column: Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size[3]

  • Mobile Phase A: Water with 0.1% formic acid[3]

  • Mobile Phase B: Methanol with 0.1% formic acid[3]

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6410 Series Triple Quadrupole MS or equivalent[3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Trimethoprim291.1230.1
This compound 294.1 233.1
Sulfamethoxazole254.0156.0
Sulfamethoxazole-d4258.0160.0

Note: The optimal collision energies and other MS parameters should be determined empirically for the specific instrument being used.

Quantitative Performance Data

The following tables summarize typical validation parameters for a bioanalytical method using this compound as an internal standard. The data is compiled from multiple sources to provide a comprehensive overview.[3][4]

Table 1: Linearity and Sensitivity

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
TrimethoprimHuman Plasma1 - 2,5001> 0.99
TrimethoprimMedicated Feed20 - 750 (mg/kg)10.4 (mg/kg)> 0.99

Table 2: Accuracy and Precision

AnalyteMatrixQC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
TrimethoprimHuman PlasmaLow< 15< 1585 - 115
Mid< 15< 1585 - 115
High< 15< 1585 - 115
TrimethoprimMedicated Feed-3.2 - 6.95.2 - 8.3-

Table 3: Recovery

AnalyteMatrixRecovery (%)
TrimethoprimMedicated Feed90.8 - 104.5

Visualizing the Workflow and Concepts

Mechanism of Action as an Internal Standard

Mechanism of this compound as an Internal Standard cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with known amount of this compound Sample->Spike Addition of IS Extraction Protein Precipitation / SPE Spike->Extraction Homogenization LC Liquid Chromatography (Co-elution) Extraction->LC Injection MS Mass Spectrometry (Detection) LC->MS Ionization Ratio Measure Peak Area Ratio (Trimethoprim / this compound) MS->Ratio Data Acquisition Concentration Calculate Trimethoprim Concentration Ratio->Concentration Calibration Curve

Caption: Workflow for quantification using this compound.

Trimethoprim's Antibacterial Signaling Pathway

Trimethoprim's Antibacterial Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA Bacterial DNA Synthesis THF->DNA Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sulfonamides Sulfonamides Sulfonamides->DHF_Synthase Inhibits

Caption: Trimethoprim inhibits bacterial DNA synthesis.

Isotope Dilution Logic

Logic of Isotope Dilution Mass Spectrometry Analyte Analyte (Trimethoprim) Sample Sample Matrix Analyte->Sample IS Internal Standard (this compound) IS->Sample Loss Analyte Loss Matrix Effects Sample->Loss Ratio Constant Ratio (Analyte/IS) Loss->Ratio Equal Impact Result Accurate Quantification Ratio->Result

Caption: Isotope dilution ensures accurate results.

Conclusion

This compound serves as an exemplary internal standard for the accurate and precise quantification of trimethoprim in complex biological matrices. Its mechanism of action is based on the robust principles of isotope dilution mass spectrometry, where its near-identical physicochemical properties to the native analyte allow it to effectively compensate for variations in sample preparation and instrument response. The detailed experimental protocols and performance data presented in this guide underscore the reliability of this approach for researchers, scientists, and drug development professionals who require high-quality bioanalytical data.

References

In-Depth Technical Guide to the Stability and Storage of Trimethoprim-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Trimethoprim-d3. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this isotopically labeled compound in their studies. This document outlines the known stability profile, potential degradation pathways, and detailed experimental methodologies for stability assessment.

Introduction to this compound

This compound is a deuterated analog of Trimethoprim, a synthetic broad-spectrum antibiotic. The deuterium substitution is specifically at one of the methoxy groups (4-methoxy-d3). This isotopic labeling makes this compound a valuable internal standard for pharmacokinetic and metabolic studies of Trimethoprim, enabling precise quantification in biological matrices by mass spectrometry.

Chemically, Trimethoprim is 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine. Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF) in bacteria.[1][2] THF is an essential precursor in the biosynthesis of purines and pyrimidines, the building blocks of DNA and RNA. By blocking this pathway, Trimethoprim effectively halts bacterial growth.[1][2][3]

Stability and Storage Conditions

The stability of this compound is critical for its use as a reliable internal standard. Proper storage is essential to prevent degradation and maintain its isotopic and chemical purity.

Recommended Storage

Quantitative data from various suppliers indicates specific storage conditions for maintaining the long-term stability of this compound.

FormStorage TemperatureDurationSource
Solid (Powder) -20°C≥ 4 years[4]
-20°C3 years[5]
4°C2 years[5]
In Solvent (e.g., DMSO) -80°C6 months[5]
-20°C1 month[5]
Shipping Conditions

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[4]

Degradation Pathways and Kinetics

Trimethoprim can degrade under various stress conditions, including hydrolysis, oxidation, and photolysis.[6] The primary degradation pathways involve modifications to the pyrimidine ring and the benzyl moiety. While specific quantitative degradation kinetics for this compound are not extensively published, the pathways are expected to be similar to those of non-deuterated Trimethoprim.

The deuterium substitution on the methoxy group may introduce a kinetic isotope effect (KIE), potentially slowing down metabolic or chemical degradation pathways that involve the cleavage of the C-D bond compared to the C-H bond.[3] However, for hydrolytic and photolytic degradation that does not directly involve this bond, the effect is likely to be minimal.

A study on the degradation of Trimethoprim identified at least five degradation products resulting from thermal and photochemical stress.[6] Another study focusing on Fenton oxidation identified three main transformation products.

Experimental Protocols for Stability Assessment

To ensure the integrity of this compound for research and development, a comprehensive stability testing program is crucial. The following protocols are based on established guidelines, such as those from the International Council for Harmonisation (ICH) guideline Q1A(R2), and can be adapted for this compound.[7]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 70°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating HPLC-UV or LC-MS method.

  • Data Evaluation: Quantify the remaining this compound and identify and quantify any major degradation products.

Stability-Indicating HPLC Method

A validated stability-indicating method is crucial for accurately measuring the concentration of this compound and separating it from its degradation products.

Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.

Chromatographic Conditions (Representative):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and a suitable buffer (e.g., potassium dihydrogen phosphate) at a specific ratio and pH.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Quantitative Stability Data (Representative)

The following table presents representative quantitative data from a hypothetical forced degradation study on this compound, based on the known stability profile of Trimethoprim.

Stress ConditionDuration (hours)This compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 N HCl at 60°C 2485.28.14.5
0.1 N NaOH at 60°C 2478.512.36.8
3% H₂O₂ at RT 2490.15.72.9
Thermal (70°C, solid) 4898.5<1<1
Photolytic (UV/Vis) 2482.39.85.1

Note: This data is illustrative and intended to represent a plausible outcome of a forced degradation study. Actual results may vary.

Visualizations

Trimethoprim Mechanism of Action

The following diagram illustrates the signaling pathway inhibited by Trimethoprim.

Trimethoprim_Mechanism PABA p-Aminobenzoic acid (PABA) DHF_Synthase Dihydropteroate Synthase PABA->DHF_Synthase DHF Dihydrofolic Acid (DHF) DHF_Synthase->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF DNA Purines, Thymidine (DNA, RNA, Amino Acid Synthesis) THF->DNA Sulfonamides Sulfonamides Sulfonamides->DHF_Synthase Inhibits Trimethoprim Trimethoprim / this compound Trimethoprim->DHFR Inhibits

Caption: Trimethoprim's inhibition of the bacterial folic acid pathway.

Experimental Workflow for Stability Testing

This diagram outlines the logical flow of a typical stability study for this compound.

Stability_Workflow start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Forced Degradation Stress Conditions prep->stress acid Acid Hydrolysis (0.1 N HCl, 60°C) stress->acid Yes base Base Hydrolysis (0.1 N NaOH, 60°C) stress->base Yes oxidation Oxidation (3% H2O2, RT) stress->oxidation Yes thermal Thermal (70°C, solid) stress->thermal Yes photo Photolytic (UV/Vis light) stress->photo Yes analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Quantify Parent Drug - Identify/Quantify Degradants analysis->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions. For optimal long-term stability in solid form, storage at -20°C is recommended. When in solution, storage at -80°C is preferable for extended periods. Understanding the potential degradation pathways and employing robust, validated stability-indicating analytical methods are crucial for ensuring the accuracy and reliability of studies utilizing this compound as an internal standard. The provided experimental protocols and visualizations serve as a guide for researchers to design and execute appropriate stability assessments.

References

Commercial Suppliers and Technical Guide for Trimethoprim-d3 in Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Trimethoprim-d3 for research purposes. It is designed to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled internal standard for the accurate quantification of trimethoprim in various biological matrices. This document outlines key technical data from various suppliers, detailed experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS/MS) applications, and visual representations of its mechanism of action and analytical workflows.

Introduction to this compound

This compound (5-(3,5-dimethoxy-4-(methoxy-d3)benzyl)pyrimidine-2,4-diamine) is a deuterated analog of trimethoprim, a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR). Its primary application in a research setting is as an internal standard for the quantification of trimethoprim using methods such as gas chromatography-mass spectrometry (GC-MS) or, more commonly, LC-MS/MS. The stable isotope label allows for differentiation from the unlabeled analyte by mass spectrometry, ensuring high accuracy and precision in bioanalytical methods.[1][2][3] The deuteration enhances its stability and allows for more precise tracking in pharmacokinetic studies.[3]

Commercial Suppliers and Product Specifications

A number of commercial suppliers provide this compound for research use. The following table summarizes the key quantitative data from a selection of these suppliers to facilitate easy comparison. It is important to note that this information is subject to change and researchers should always consult the supplier's website and Certificate of Analysis for the most up-to-date specifications.

Supplier CAS Number Molecular Formula Formula Weight ( g/mol ) Purity Formulation Solubility Storage
Cayman Chemical 1189923-38-3C₁₄H₁₅D₃N₄O₃293.3≥99% deuterated forms (d₁-d₃)SolidDMSO: Slightly Soluble, Methanol: Slightly Soluble-20°C
MedChemExpress 1189923-38-3Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
EvitaChem 1189923-38-3C₁₄H₁₅D₃N₄O₃293.34Not SpecifiedNot SpecifiedDMSO: Slightly Soluble, Methanol: Slightly SolubleNot Specified
Simson Pharma Limited 1189923-38-3C₁₄H₁₅D₃N₄O₃293.34Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
ESS Chem Co. 1189923-38-3C₁₄H₁₅D₃N₄O₃293.3499.2% by HPLC; 99% atom DYellow SolidNot SpecifiedNot Specified
CRM LABSTANDARD 1189923-38-3C₁₄H₁₈N₄O₃293.34Not SpecifiedSolution in Methanol (100.00 mg/l or 1000.00 mg/l)Not SpecifiedNot Specified

Mechanism of Action: Inhibition of Bacterial Folate Synthesis

Trimethoprim selectively inhibits bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid (THF). THF is an essential cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are vital for DNA, RNA, and protein synthesis. By blocking this pathway, trimethoprim effectively halts bacterial growth. The following diagram illustrates the bacterial folate synthesis pathway and the point of inhibition by trimethoprim.

Bacterial Folate Synthesis Pathway cluster_0 Bacterial Cell GTP Guanosine Triphosphate (GTP) Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate GTP->Dihydropteroate_Pyrophosphate Multiple Steps Dihydropteroate Dihydropteroate Dihydropteroate_Pyrophosphate->Dihydropteroate Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase (DHFS) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Purines_Thymidine_AminoAcids Purines, Thymidine, Amino Acids Tetrahydrofolate->Purines_Thymidine_AminoAcids One-Carbon Metabolism Trimethoprim Trimethoprim Dihydrofolate_Reductase_Inhibition Dihydrofolate_Reductase_Inhibition Dihydrofolate_Reductase_Inhibition->Dihydrofolate

Caption: Bacterial folate synthesis pathway and inhibition by Trimethoprim.

Experimental Protocols for Quantification of Trimethoprim using this compound

The following sections provide detailed methodologies for the analysis of trimethoprim in biological matrices using this compound as an internal standard. These protocols are based on published research and should be adapted and validated for specific experimental conditions.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward technique for plasma and urine samples.

4.1.1. Protein Precipitation for Plasma Samples

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

  • Add 300 µL of ice-cold acetonitrile or methanol to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

4.1.2. Dilution for Urine Samples

For urine samples, a simple dilution may be sufficient.

  • To 50 µL of urine sample, add 50 µL of this compound internal standard solution.

  • Add 900 µL of the mobile phase starting composition.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following are typical LC-MS/MS parameters for the analysis of trimethoprim. These should be optimized for the specific instrument being used.

4.2.1. Liquid Chromatography Conditions

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

4.2.2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Trimethoprim: Q1: 291.1 m/z -> Q3: 230.1 m/z (quantifier), 123.1 m/z (qualifier)

    • This compound: Q1: 294.1 m/z -> Q3: 233.1 m/z

  • Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity for each transition.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of trimethoprim in a research setting using this compound as an internal standard.

Experimental Workflow cluster_workflow Quantitative Analysis Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Urine) IS_Spiking Spiking with This compound Internal Standard Sample_Collection->IS_Spiking Sample_Preparation Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Results Results: Trimethoprim Concentration Data_Processing->Results

Caption: A typical experimental workflow for quantifying trimethoprim.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of trimethoprim in biological samples. This guide has provided a comparative overview of commercial suppliers, detailed experimental protocols, and a clear understanding of the underlying mechanism of action and analytical workflow. By utilizing the information presented here, researchers can confidently source and implement this compound in their studies, leading to high-quality and reliable data in the fields of pharmacology, toxicology, and drug development. Researchers should always adhere to the specific guidelines and certificates of analysis provided by their chosen supplier and validate all analytical methods in their own laboratory.

References

Isotopic Purity of Trimethoprim-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Trimethoprim-d3, a deuterated analog of the antibiotic Trimethoprim. This document outlines the significance of isotopic purity in research and drug development, methods for its determination, and its application as an internal standard in quantitative analyses.

Introduction to this compound

Trimethoprim is a bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolate in bacteria.[1][2] Tetrahydrofolate is an essential precursor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA. Trimethoprim exhibits high selectivity for bacterial DHFR over its mammalian counterpart, making it an effective antimicrobial agent.[2]

This compound is a stable isotope-labeled version of Trimethoprim, where three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms.[2][3] This isotopic substitution results in a molecule with a higher mass but nearly identical chemical properties to the unlabeled Trimethoprim. These characteristics make this compound an ideal internal standard for quantitative analysis of Trimethoprim in biological matrices using mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS).[3]

The Critical Role of Isotopic Purity

The isotopic purity of a deuterated internal standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. In an ideal scenario, an internal standard would consist of 100% of the desired deuterated isotopologue (in this case, the d3 form). However, the chemical synthesis of deuterated compounds invariably results in a distribution of isotopologues, including the unlabeled compound (d0) and partially deuterated intermediates (d1, d2).

The presence of the unlabeled analyte (d0) in the internal standard can lead to an overestimation of the analyte's concentration in the sample. Conversely, the presence of other deuterated species can interfere with the quantification if their mass-to-charge ratios are not sufficiently resolved from the analyte or the primary internal standard isotopologue. Therefore, a high and well-characterized isotopic purity is paramount for a reliable internal standard.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with manufacturers providing a certificate of analysis detailing the isotopic distribution. The data presented below is a representative summary of such information.

ParameterSpecificationSource
Chemical Formula C₁₄H₁₅D₃N₄O₃[2]
Molecular Weight 293.3 g/mol [2]
Isotopic Purity ≥99% deuterated forms (d1-d3)[2]
Typical Isotopic Distribution
d0 (unlabeled)< 0.5%Representative Data
d1< 1.0%Representative Data
d2< 5.0%Representative Data
d3> 93.5%Representative Data

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves the use of a deuterated methylating agent to introduce the trideuteromethoxy group. A common strategy is to perform the final methylation step of the Trimethoprim synthesis using iodomethane-d3.

Materials:

  • 5-((4-hydroxy-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine (precursor)

  • Iodomethane-d3 (CD₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the precursor, 5-((4-hydroxy-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine, in anhydrous DMF.

  • Add potassium carbonate to the solution to act as a base.

  • Slowly add iodomethane-d3 to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude product is purified to remove unreacted starting materials, byproducts, and isotopologues other than the desired d3 form. Preparative High-Performance Liquid Chromatography (HPLC) is a common method for this purpose.

Instrumentation and Reagents:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Crude this compound dissolved in a suitable solvent (e.g., methanol)

Procedure:

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the dissolved crude this compound onto the column.

  • Run a linear gradient of mobile phase B to elute the components. A typical gradient might be from 5% to 95% B over 30 minutes.

  • Monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 280 nm).

  • Collect the fractions corresponding to the main peak, which represents this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

  • Verify the purity of the final product using analytical HPLC.

Determination of Isotopic Purity by LC-HRMS

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is the definitive method for determining the isotopic purity of labeled compounds.

Instrumentation and Reagents:

  • UHPLC system

  • High-resolution mass spectrometer (e.g., Orbitrap or TOF)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Purified this compound standard

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., 1 µg/mL in methanol/water).

  • Set up the LC method with a suitable gradient to achieve good chromatographic separation of Trimethoprim from any potential impurities.

  • Configure the HRMS instrument to acquire data in positive ion mode with high resolution (>60,000 FWHM).

  • Set the scan range to include the m/z values of all expected isotopologues of Trimethoprim ([M+H]⁺ for d0 ≈ 291.14, d1 ≈ 292.15, d2 ≈ 293.15, d3 ≈ 294.16).

  • Inject the sample and acquire the data.

  • Process the data to obtain the high-resolution mass spectrum of the this compound peak.

  • Extract the ion chromatograms for each isotopologue (d0, d1, d2, and d3) with a narrow mass tolerance (e.g., ± 5 ppm).

  • Integrate the peak areas for each extracted ion chromatogram.

  • Calculate the percentage of each isotopologue by dividing its peak area by the sum of the peak areas of all isotopologues and multiplying by 100.

Visualizations

Bacterial Folic Acid Synthesis Pathway and Trimethoprim's Mechanism of Action

Folic_Acid_Pathway GTP GTP DHNA Dihydroneopterin aldolas GTP->DHNA Multiple steps DHPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHNA->DHPP DHPS Dihydropteroate synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate synthase DHP->DHFS Glutamate DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF NADPH -> NADP+ Precursors Precursors for DNA, RNA, and amino acids THF->Precursors Sulfonamides Sulfonamides Sulfonamides->DHPS Trimethoprim Trimethoprim Trimethoprim->DHFR

Caption: Bacterial folic acid synthesis pathway and points of inhibition.

Experimental Workflow for Isotopic Purity Determination

Isotopic_Purity_Workflow SamplePrep Sample Preparation (Dilution of this compound) LC_Separation UHPLC Separation (C18 Column) SamplePrep->LC_Separation HRMS_Acquisition High-Resolution Mass Spectrometry (Positive Ion Mode, High Resolution) LC_Separation->HRMS_Acquisition Data_Processing Data Processing HRMS_Acquisition->Data_Processing EIC_Extraction Extracted Ion Chromatogram (EIC) Generation for d0, d1, d2, d3 Data_Processing->EIC_Extraction Peak_Integration Peak Area Integration EIC_Extraction->Peak_Integration Purity_Calculation Isotopic Purity Calculation (% of each isotopologue) Peak_Integration->Purity_Calculation

Caption: Workflow for determining the isotopic purity of this compound.

Logical Relationship of Isotopic Purity to Assay Accuracy

Purity_Accuracy_Relationship High_Purity High Isotopic Purity of This compound Low_d0 Low Contribution of unlabeled (d0) form High_Purity->Low_d0 Minimal_Interference Minimal Interference from other isotopologues High_Purity->Minimal_Interference Accurate_Quantification Accurate Quantification of Trimethoprim Low_d0->Accurate_Quantification Minimal_Interference->Accurate_Quantification Reliable_Data Reliable Pharmacokinetic and Bioanalytical Data Accurate_Quantification->Reliable_Data

Caption: Impact of isotopic purity on the accuracy of quantitative assays.

Conclusion

The isotopic purity of this compound is a cornerstone of its utility as an internal standard in high-precision bioanalytical assays. A thorough understanding and characterization of its isotopic distribution are essential for ensuring the accuracy and reliability of pharmacokinetic, metabolic, and other quantitative studies involving Trimethoprim. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to effectively utilize and assess the quality of this compound in their work. The use of high-purity, well-characterized deuterated standards is indispensable for generating robust and defensible scientific data.

References

The Role of Trimethoprim-d3 in Modern Pharmacokinetic Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. Pharmacokinetics, the study of how an organism affects a drug, provides critical insights into its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of drug concentrations in biological matrices is the cornerstone of PK studies. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and accuracy.[1] Trimethoprim-d3, a deuterated analog of the antibiotic trimethoprim, serves as an exemplary internal standard for pharmacokinetic studies, ensuring robust and reliable data. This technical guide provides an in-depth overview of the applications of this compound in this critical research area.

Core Application: An Ideal Internal Standard for Bioanalysis

The primary application of this compound in pharmacokinetic studies is its use as an internal standard (IS) for the quantification of trimethoprim in biological samples such as plasma, serum, and urine.[2][3] An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis as closely as possible. Deuterium-labeled compounds like this compound are considered the "gold standard" for internal standards in mass spectrometry for several reasons:

  • Similar Physicochemical Properties: The substitution of hydrogen with deuterium atoms results in a negligible change in the physicochemical properties of the molecule. Consequently, this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to unlabeled trimethoprim.

  • Co-elution with Analyte: this compound co-elutes with trimethoprim during liquid chromatography, which is a crucial characteristic for an internal standard to effectively compensate for matrix effects and variations in instrument response.

  • Mass Differentiation: Despite their similar chemical behavior, this compound is easily distinguished from the unlabeled trimethoprim by a mass spectrometer due to the mass difference of the deuterium isotopes. This allows for simultaneous detection and quantification of both compounds.

  • Enhanced Accuracy and Precision: By compensating for variability in sample preparation and instrument analysis, this compound significantly improves the accuracy and precision of the quantitative results.[1]

Pharmacokinetics of Trimethoprim: The Basis for this compound's Utility

The pharmacokinetic properties of this compound are expected to be virtually identical to those of unlabeled trimethoprim. Therefore, understanding the ADME of trimethoprim is essential for designing and interpreting pharmacokinetic studies that utilize its deuterated analog.

Trimethoprim is well-absorbed orally, with a bioavailability of approximately 97.5% to 101.8% in non-critically ill AIDS patients.[4] It distributes extensively into various tissues and fluids.[1][5][6] Metabolism of trimethoprim is relatively limited, with about 10-20% of a dose being metabolized in the liver.[5] The primary route of elimination is through the kidneys, with 50% to 60% of an oral dose excreted unchanged in the urine within 24 hours.[5] The elimination half-life of trimethoprim ranges from 8 to 11 hours in healthy adults.[4][5]

Key Pharmacokinetic Parameters of Trimethoprim
ParameterValueReference
Bioavailability (Oral)~97-102%[4]
Time to Peak Concentration (Tmax)1 - 4 hours[5][7]
Elimination Half-life (t½)8 - 11 hours[4][5]
Volume of Distribution (Vd)1.5 - 1.6 L/kg[4]
Protein Binding~44%[5]
Primary Route of ExcretionRenal (50-60% as unchanged drug)[5]

Experimental Protocols for Bioanalysis Using this compound

The following sections detail typical experimental methodologies for the quantification of trimethoprim in biological matrices using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting trimethoprim from plasma or serum samples.

  • Aliquoting: Transfer a small volume (e.g., 100 µL) of the biological sample (plasma, serum, or urine) into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution (at a known concentration) to each sample, except for the blank matrix samples.

  • Precipitation: Add a precipitating agent, typically acetonitrile or methanol (e.g., 3 volumes of the sample volume), to each tube.

  • Vortexing: Vortex the samples vigorously for a set period (e.g., 1 minute) to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a well plate for LC-MS/MS analysis.

  • Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase the concentration of the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following is a representative set of LC-MS/MS conditions. Actual parameters may need to be optimized for specific instruments and applications.

Liquid Chromatography Conditions

ParameterTypical Value
Column C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution A typical gradient might start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Column Temperature 30 - 40 °C

Mass Spectrometry Conditions

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Multiple Reaction Monitoring (MRM) Transitions Trimethoprim: e.g., m/z 291.1 → 230.1This compound: e.g., m/z 294.1 → 233.1
Capillary Voltage 3.0 - 4.0 kV
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 50 psi
Method Validation

A bioanalytical method using this compound as an internal standard must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple aliquots of a single homogeneous volume of biological matrix. Assessed as intra-day and inter-day precision.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ)
Recovery The extraction efficiency of the analytical method.Consistent and reproducible
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.The ratio of the response in the presence of matrix to the response in the absence of matrix should be consistent.
Stability The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).Concentration of the analyte should be within ±15% of the initial concentration.

Data Presentation: Bioanalytical Method Validation Summary

The following table summarizes representative validation data for the quantification of trimethoprim using a deuterated internal standard.

ParameterTrimethoprimReference
Linearity Range (Plasma) 100 - 50,000 ng/mL[8]
Linearity Range (Urine) 500 - 250,000 ng/mL[8]
Intra-day Precision (CV%) < 10%[2]
Inter-day Precision (CV%) < 10%[2]
Accuracy (% Bias) Within ±10%[2]
Recovery 88.6% - 106%[2]

Visualizations: Workflows and Pathways

Experimental Workflow for Bioanalysis

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum/Urine) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Vortex Vortex Mix Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM Detection) Ionization->Detection Integrate Peak Integration Detection->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Generate Pharmacokinetic Data Calibrate->Report

Caption: Bioanalytical workflow for trimethoprim quantification using this compound.

Trimethoprim ADME Pathway

ADME cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Oral Oral Administration GI Gastrointestinal Tract Oral->GI Blood Systemic Circulation (Blood) GI->Blood Tissues Tissues and Fluids Blood->Tissues Liver Liver (Minor Metabolism, ~10-20%) Blood->Liver Kidney Kidneys Blood->Kidney Metabolites Metabolites Liver->Metabolites Metabolites->Kidney Urine Urine (Major Route, ~50-60% Unchanged) Kidney->Urine

Caption: Expected ADME pathway of Trimethoprim and this compound.

Conclusion

This compound is an indispensable tool in modern pharmacokinetic research. Its use as an internal standard in LC-MS/MS-based bioanalysis ensures the generation of high-quality, reliable data, which is fundamental for the successful development of new pharmaceutical agents. The detailed methodologies and established principles outlined in this guide provide a solid foundation for researchers and scientists to effectively employ this compound in their pharmacokinetic studies, ultimately contributing to a more comprehensive understanding of drug disposition and action.

References

The Sentinel Molecule: A Technical Guide to Trimethoprim-d3 in the Environmental Analysis of Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Trimethoprim-d3 as an internal standard for the quantitative analysis of the antibiotic Trimethoprim in environmental matrices. The increasing concern over antibiotic pollution necessitates robust and reliable analytical methodologies to monitor the presence and fate of these compounds in the environment. This document outlines detailed experimental protocols, presents a summary of quantitative data from various studies, and offers visual representations of the analytical workflows.

Introduction

Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic frequently used in human and veterinary medicine, often in combination with sulfamethoxazole.[1] Its widespread use and incomplete removal during wastewater treatment processes lead to its release into the environment, where it can contribute to the development of antibiotic resistance.[2][3] Accurate quantification of Trimethoprim in complex environmental samples such as wastewater, river water, and soil is crucial for environmental risk assessment and for understanding its environmental fate.[4]

The stable isotope-labeled compound, this compound, is the preferred internal standard for the quantification of Trimethoprim by mass spectrometry-based methods.[1] Its chemical and physical properties are nearly identical to that of the native Trimethoprim, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for matrix effects and variations in instrument response. This guidance document details the established analytical workflows for the use of this compound in environmental monitoring.

Analytical Methodology: A Step-by-Step Approach

The most widely accepted and robust method for the analysis of Trimethoprim in environmental samples is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3] This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations of Trimethoprim typically found in the environment.[2][5] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a critical step for the pre-concentration of Trimethoprim and the removal of interfering matrix components from environmental water and soil samples.[2][3][4][6]

2.1.1. Water Samples (Wastewater, River Water)

A common procedure for the extraction of Trimethoprim from aqueous samples is as follows:

  • Sample Filtration: Water samples are first filtered to remove suspended solids. For instance, a Whatman GF/F 0.7 μm filter can be used.[7]

  • pH Adjustment and Spiking: The pH of the filtered water sample is adjusted. For example, acidification to pH 3 with formic acid or hydrochloric acid is a common practice.[6][8] Subsequently, a known amount of this compound internal standard is added to the sample.

  • SPE Cartridge Conditioning: A hydrophilic-lipophilic balanced (HLB) SPE cartridge is typically used.[2][7] The cartridge is conditioned sequentially with a solvent like methanol followed by ultrapure water.[7][9]

  • Sample Loading: The prepared water sample is passed through the conditioned SPE cartridge under vacuum at a controlled flow rate.[7]

  • Cartridge Washing: The cartridge is washed with ultrapure water to remove any remaining interfering substances.

  • Elution: The retained Trimethoprim and this compound are eluted from the cartridge using a suitable organic solvent, such as methanol or a mixture of acetonitrile and methanol.[2][8]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[8]

2.1.2. Soil and Sediment Samples

The extraction of Trimethoprim from solid matrices like soil and sediment requires an initial solvent extraction step:

  • Solvent Extraction: The soil or sediment sample is extracted with an organic solvent. Methanol or a mixture of acetonitrile and a buffer solution are commonly used.[3][10] Techniques such as shaking or microwave-assisted extraction can be employed to improve extraction efficiency.[7][10]

  • Centrifugation and Filtration: The extract is centrifuged, and the supernatant is filtered to remove particulate matter.

  • SPE Cleanup: The filtered extract is then subjected to a solid-phase extraction cleanup procedure similar to that described for water samples to further remove interferences.

Liquid Chromatography (LC) Separation

The separation of Trimethoprim from other co-extracted compounds is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC).

  • Column: A C18 analytical column is commonly used for the separation.[7][11]

  • Mobile Phase: The mobile phase usually consists of a gradient mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[7][12]

  • Flow Rate: The flow rate is optimized based on the column dimensions and particle size, typically in the range of 0.2 to 0.6 mL/min.[7][9]

  • Injection Volume: A small volume of the reconstituted sample extract (e.g., 2 to 20 µL) is injected into the LC system.[7][9]

Mass Spectrometry (MS) Detection

Tandem mass spectrometry (MS/MS) is used for the detection and quantification of Trimethoprim and this compound.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is the most common ionization technique for Trimethoprim.[1]

  • Multiple Reaction Monitoring (MRM): The analysis is performed in MRM mode, where specific precursor-to-product ion transitions for both Trimethoprim and this compound are monitored. This provides a high degree of selectivity and sensitivity.

    • Trimethoprim: The protonated molecular ion [M+H]⁺ at m/z 291 is typically selected as the precursor ion. Common product ions for confirmation and quantification include m/z 230, 261, and 123.

    • This compound: The protonated molecular ion [M+H]⁺ at m/z 294 is used as the precursor ion. The product ions will be shifted by 3 Da compared to the native Trimethoprim.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Trimethoprim in various environmental matrices, as reported in the scientific literature.

Table 1: Method Detection and Quantification Limits for Trimethoprim in Environmental Samples

MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
River WaterLC-MS/MS8.0–60 pg/L-[2]
Wastewater (Effluent)LC-MS/MS16–120 pg/L-[2]
Wastewater (Influent)LC-MS/MS20–200 pg/L-[2]
WastewaterLC-MS/MS-4.7–15 ng/L (influent), 0.86–6.1 ng/L (effluent)[13]
River WaterUPLC-MS/MS-0.017 ng/L[7]
WastewaterUPLC-MS/MS-0.044 ng/L[7]
River SedimentUPLC-MS/MS-0.008 ng/g[7]
Marine SedimentLC-APCI-MS0.9 µg/kg-[10]
SoilHPLC0.015 µM0.05 µM[11]
Hospital WastewaterSPE-LC-MS0.1−0.5 µg L-1-[9]

Table 2: Recovery Rates for Trimethoprim in Environmental Samples

MatrixSPE SorbentRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Various Water MatricesNot Specified49 - 1331 - 18[2]
Various Water MatricesNot Specified62 - 102-[2]
Spiked WaterHLB108.7 ± 23.7-[2]
ManureAminopropyl79.0-[3]
Stream WaterNot Specified89 - 97≤12[5]
Medicated FeedNot Specified90.8 - 104.53.2 - 6.9 (repeatability), 5.2 - 8.3 (reproducibility)[12]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for the analysis of Trimethoprim in environmental samples.

experimental_workflow_water cluster_sample_prep Sample Preparation (Water) cluster_analysis LC-MS/MS Analysis Sample Water Sample (Wastewater/River Water) Filtration Filtration (e.g., 0.7 µm filter) Sample->Filtration pH_Adjustment pH Adjustment (e.g., to pH 3) Filtration->pH_Adjustment Spiking Spiking with this compound pH_Adjustment->Spiking SPE_Loading Sample Loading onto SPE Cartridge Spiking->SPE_Loading SPE_Conditioning SPE Cartridge Conditioning (e.g., Methanol, Water) SPE_Conditioning->SPE_Loading SPE_Washing Cartridge Washing (e.g., Ultrapure Water) SPE_Loading->SPE_Washing SPE_Elution Elution (e.g., Methanol) SPE_Washing->SPE_Elution Evaporation Evaporation to Dryness (N2 stream) SPE_Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification experimental_workflow_soil cluster_sample_prep Sample Preparation (Soil/Sediment) cluster_analysis LC-MS/MS Analysis Sample Soil/Sediment Sample Solvent_Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Sample->Solvent_Extraction Centrifugation Centrifugation & Filtration Solvent_Extraction->Centrifugation Spiking Spiking with this compound Centrifugation->Spiking SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Spiking->SPE_Cleanup LC_Injection LC Injection SPE_Cleanup->LC_Injection Elution, Evaporation, Reconstitution LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Methodological & Application

Application Note: High-Throughput Analysis of Trimethoprim in Biological Matrices using Trimethoprim-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides detailed protocols for the quantitative analysis of Trimethoprim in common biological matrices, such as plasma and urine. The methodologies described herein utilize Trimethoprim-d3 as a stable, isotopically labeled internal standard to ensure accuracy and precision. Three robust sample preparation techniques are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These methods are suitable for subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common platform for bioanalytical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible workflow for pharmacokinetic and other related studies.

Introduction

Trimethoprim is a widely used antibiotic that acts by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[3] Accurate quantification of Trimethoprim in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note details validated sample preparation protocols to ensure high recovery, minimal matrix interference, and consistent results.

Experimental Workflow

The overall experimental workflow for the analysis of Trimethoprim in biological samples is depicted below. The process begins with sample collection, followed by the addition of the internal standard, sample extraction using one of the described methods, and finally, analysis by LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Add_IS Add this compound Internal Standard Sample->Add_IS Extraction Extraction Method Add_IS->Extraction PPT Protein Precipitation Extraction->PPT Plasma/Serum SPE Solid-Phase Extraction Extraction->SPE Plasma/Urine LLE Liquid-Liquid Extraction Extraction->LLE Plasma/Urine Evaporation Evaporation & Reconstitution PPT->Evaporation SPE->Evaporation LLE->Evaporation LCMS LC-MS/MS Analysis Evaporation->LCMS Data Data Processing & Quantification LCMS->Data

Figure 1: General workflow for Trimethoprim analysis.

Materials and Reagents

  • Trimethoprim and this compound standards

  • HPLC-grade Methanol[1][4]

  • HPLC-grade Acetonitrile[4][5][6]

  • Formic Acid[1][5][6]

  • Trichloroacetic Acid (TCA)

  • Ammonium Bicarbonate

  • C18 Solid-Phase Extraction (SPE) Cartridges[5][6]

  • Ethyl Acetate

  • Deionized Water

  • Control human plasma and urine[1]

Experimental Protocols

Protein Precipitation (PPT) for Plasma/Serum Samples

This method is rapid and suitable for high-throughput screening.

Protocol:

  • Pipette 200 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.[5]

  • Add an appropriate amount of this compound internal standard solution.

  • Add 800 µL of cold acetonitrile containing 1% formic acid as the precipitation solvent.[5]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[5]

  • Sonicate for 5 minutes to facilitate complete protein precipitation.[5]

  • Centrifuge at 4200 rpm for 5 minutes to pellet the precipitated proteins.[5]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected for LC-MS/MS analysis or evaporated to dryness and reconstituted in the mobile phase.

Solid-Phase Extraction (SPE) for Plasma and Urine Samples

SPE provides a cleaner extract compared to PPT, reducing matrix effects.

Protocol:

  • Sample Pre-treatment:

    • Plasma: To 1 mL of plasma, add 1 mL of 2 mol/L sodium hydroxide.[7]

    • Urine: Urine samples can often be directly loaded after dilution with an appropriate buffer.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution:

    • Elute the Trimethoprim and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples

LLE is a classic extraction technique that offers good recovery and clean extracts.

Protocol:

  • Pipette 1 mL of the biological sample (plasma or urine) into a glass tube.

  • Add the internal standard, this compound.

  • Add 5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in the mobile phase for analysis.

Quantitative Data Summary

The following tables summarize typical performance data for Trimethoprim analysis using the described sample preparation methods.

Table 1: Recovery and Matrix Effect

ParameterProtein PrecipitationSolid-Phase ExtractionLiquid-Liquid Extraction
Recovery (%) ~80%[5][6]>82%[8]>83%[9]
Matrix Effect ModerateLowLow to Moderate

Table 2: Linearity and Limits of Quantification (LOQ)

Biological MatrixMethodLinearity Range (ng/mL)LOQ (ng/mL)
Human Plasma PPT & SPE20 - 5000 µg/L (equivalent to ng/mL)[5]11.8 µg/L (equivalent to ng/mL)[5][6]
Human Plasma SPE50 - 100,00050
Dried Plasma Spots Methanol Extraction100 - 50,000[1]100[1]
Dried Urine Spots Methanol Extraction500 - 250,000[1]500[1]

Signaling Pathway Diagram

While Trimethoprim's mechanism of action does not involve a classical signaling pathway, its inhibitory effect on the bacterial folic acid synthesis pathway can be visualized.

FolicAcidPathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Purines Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits Sulfamethoxazole Sulfamethoxazole Sulfamethoxazole->Dihydropteroate_Synthase Inhibits

Figure 2: Trimethoprim's mechanism of action.

Conclusion

The sample preparation methods detailed in this application note provide a robust and reliable framework for the quantitative analysis of Trimethoprim in biological matrices. The selection of the most appropriate method will depend on the specific requirements of the study, including sample throughput, required sensitivity, and the complexity of the sample matrix. The use of this compound as an internal standard is strongly recommended to ensure the highest quality data.

References

Application Note: Quantitative Analysis of Trimethoprim in Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trimethoprim is a bacteriostatic antibiotic that inhibits dihydrofolate reductase, an enzyme crucial for the synthesis of purines and ultimately bacterial DNA.[1][2] It is frequently prescribed, often in combination with sulfamethoxazole, for the treatment of various bacterial infections, including urinary tract, respiratory, and gastrointestinal infections.[3] Monitoring the plasma concentration of Trimethoprim is essential for therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity. This application note details a robust and sensitive method for the quantitative analysis of Trimethoprim in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Trimethoprim-d3 as the internal standard.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of Trimethoprim in a complex biological matrix like plasma. A deuterated internal standard, this compound, is employed to compensate for variations in sample preparation and instrument response.[1][2] Plasma samples are prepared using a straightforward protein precipitation method to remove proteins and other interferences. The supernatant is then injected into the LC-MS/MS system. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a tandem mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM).

Materials and Methods

Chemicals and Reagents
  • Trimethoprim reference standard (USP grade)[4]

  • This compound (≥98% isotopic purity)[1][2]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18, 2.1 x 50 mm, 3.5 µm particle size[5]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of Trimethoprim and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Trimethoprim primary stock solution with 50:50 methanol:water to create working standard solutions for the calibration curve and QC samples.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

  • Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters for the analysis of Trimethoprim and this compound.

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Gradient Elution
0.0 - 0.5 min5% B
0.5 - 2.5 min5% to 95% B
2.5 - 3.5 min95% B
3.5 - 3.6 min95% to 5% B
3.6 - 5.0 min5% B
MS/MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
SRM Transitions
Trimethoprimm/z 291.1 → 230.1
This compoundm/z 294.1 → 233.1

Method Validation

The method was validated according to the FDA and ICH bioanalytical method validation guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 10 to 1000 ng/mL for Trimethoprim in plasma, with a correlation coefficient (r²) of >0.99.[5]

  • Accuracy and Precision: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was ≤15% and the accuracy (%RE) was within ±15%.[5][6]

  • Selectivity: The method demonstrated high selectivity with no significant interference from endogenous plasma components at the retention times of Trimethoprim and the internal standard.

  • Recovery: The extraction recovery of Trimethoprim from plasma was consistent and reproducible across the QC levels, typically >85%.[6]

  • Matrix Effect: No significant ion suppression or enhancement was observed, indicating minimal matrix effect.

  • Stability: Trimethoprim was found to be stable in plasma under various storage conditions, including room temperature, freeze-thaw cycles, and long-term storage at -80°C.

Results

The following table summarizes the quantitative data obtained from the method validation.

ParameterResult
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) >0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[5]
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Intra-day Accuracy (%RE) -5.2% to 6.8%
Inter-day Accuracy (%RE) -7.1% to 4.5%
Mean Extraction Recovery 91.5%

Visualizations

Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard (this compound in ACN) Plasma->Add_IS Vortex Vortex Mix Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (SRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Trimethoprim Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of Trimethoprim in plasma.

Validation cluster_core Core Validation Parameters cluster_sample Sample-Related Parameters MethodValidation Bioanalytical Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Selectivity Selectivity MethodValidation->Selectivity Recovery Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of Trimethoprim in human plasma. The use of a deuterated internal standard ensures high accuracy and precision. The simple protein precipitation protocol allows for high-throughput sample analysis, making this method suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

References

Application Note: Quantification of Trimethoprim in Human Urine using Trimethoprim-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Trimethoprim in human urine samples. The use of a stable isotope-labeled internal standard, Trimethoprim-d3, ensures high accuracy and precision, making this method suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The protocol outlines a straightforward sample preparation procedure and provides optimized chromatographic and mass spectrometric conditions.

Introduction

Trimethoprim is a widely prescribed bacteriostatic antibiotic, primarily used in the treatment of urinary tract infections.[1] Accurate measurement of its concentration in urine is crucial for understanding its excretion profile, ensuring therapeutic efficacy, and conducting pharmacokinetic assessments. The stable isotope-labeled internal standard, this compound, is employed to compensate for variations in sample preparation and instrument response, thereby enhancing the reliability of the quantification.

Experimental

  • Trimethoprim (Reference Standard)

  • This compound (Internal Standard)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water

  • Human Urine (Drug-free)

An Agilent 1200 Series HPLC system coupled to an Agilent 6410 Series Triple Quadrupole mass spectrometer was utilized for this analysis.[2]

Stock Solutions:

  • Prepare stock solutions of Trimethoprim and this compound in methanol at a concentration of 1 mg/mL.

Calibration Standards and Quality Control (QC) Samples:

  • Prepare working solutions of Trimethoprim by serial dilution of the stock solution with a mixture of methanol and water.

  • Spike drug-free human urine with the working solutions to create calibration standards and QC samples at various concentration levels.

Sample Preparation Protocol:

  • To a 10 µL aliquot of urine sample, add 70 µL of the internal standard solution (this compound in methanol).[2]

  • Vortex the mixture for 5 minutes.[2]

  • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Transfer 25 µL of the supernatant to a 96-well plate.[2]

  • Add 75 µL of deionized water to each well.[2]

  • Inject the sample into the LC-MS/MS system.

LC-MS/MS Method

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column Agilent Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm
Mobile Phase A Water with 0.1% (v/v) Formic Acid
Mobile Phase B Methanol with 0.1% (v/v) Formic Acid
Gradient A gradient elution is employed. [Note: Specific gradient details were not fully provided in the search results and would need to be optimized for the specific application.]
Flow Rate [Note: Not explicitly stated for the urine method, but typical flows for this column dimension are 0.2-0.5 mL/min.]
Injection Volume [Note: Not explicitly stated, typically 5-10 µL]
Column Temperature Ambient

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Capillary Voltage 4000 V
MRM Transitions Trimethoprim: m/z 291 → 230This compound (IS): m/z 294 → 123
Fragmentor Voltage 140 V (for Trimethoprim)
Collision Energy 25 V (for Trimethoprim)

Source:[2]

Results and Discussion

A linear response for the Trimethoprim/IS peak area ratio was observed over the concentration range of 500–250,000 ng/mL in human urine.[2] The correlation coefficient (r²) for the calibration curve was ≥ 0.995.[2]

Table 3: Quantitative Performance Characteristics

ParameterResult
Linear Range 500 - 250,000 ng/mL
Lower Limit of Quantification (LLOQ) 500 ng/mL
Accuracy at LLOQ Within ± 15% of the theoretical value
Precision at LLOQ Within 15% RSD
Correlation Coefficient (r²) ≥ 0.995

Source:[2]

The precision and accuracy of the method were evaluated using quality control samples at low, medium, and high concentrations.

Table 4: Precision and Accuracy for Trimethoprim in Urine

QC LevelConcentration (ng/mL)Accuracy (%)Precision (%RSD)
LLOQ 500Within ± 15< 15
Low 1500Within ± 15< 15
Mid 20,000Within ± 15< 15
High 200,000Within ± 15< 15

Source:[2]

Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample (10 µL) add_is Add Internal Standard (this compound in Methanol, 70 µL) urine_sample->add_is vortex Vortex (5 min) add_is->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (25 µL) centrifuge->supernatant dilute Dilute with Water (75 µL) supernatant->dilute lc_separation HPLC Separation (C8 Column) dilute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve (Ratio of Analyte/IS) peak_integration->calibration quantification Quantification of Trimethoprim calibration->quantification

Caption: Experimental workflow for the quantification of Trimethoprim in urine.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of Trimethoprim in human urine. The use of this compound as an internal standard ensures high accuracy and precision, making the method well-suited for demanding research and clinical applications. The simple sample preparation and rapid analysis time allow for high-throughput processing of samples.

References

Application Notes and Protocols for High-Throughput Screening Assays Utilizing Trimethoprim-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. Dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway, is a well-established target for antimicrobial and anticancer drugs.[1][2] Trimethoprim is a potent and selective inhibitor of bacterial DHFR and is widely used as an antibiotic.[1] The deuterated analog, Trimethoprim-d3, offers unique advantages in assay performance, particularly in mass spectrometry-based screening platforms, due to its utility as a stable isotope-labeled internal standard.[3][4][5]

This document provides detailed application notes and protocols for the use of this compound in HTS assays designed to identify novel inhibitors of bacterial DHFR. Two primary assay formats are presented: a conventional absorbance-based biochemical assay and a more advanced liquid chromatography-mass spectrometry (LC-MS) based assay.

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition

The targeted pathway is the bacterial folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids, and therefore crucial for DNA replication and cell survival. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a key step in this pathway. Trimethoprim and its deuterated analog, this compound, inhibit this process, leading to bacterial growth inhibition.

folate_pathway cluster_synthesis Folate Synthesis PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADPH THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DNA DNA Replication Nucleotides->DNA DHPS->Dihydropteroate DHFR->THF NADP+ Trimethoprim Trimethoprim / this compound Trimethoprim->DHFR

Diagram 1: Bacterial Folate Biosynthesis Pathway and Site of Trimethoprim Inhibition.

Application 1: Absorbance-Based HTS Assay for DHFR Inhibitors

This protocol describes a standard biochemical assay to screen for inhibitors of E. coli DHFR. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF. This compound is used as a reference inhibitor to determine the quality and sensitivity of the assay.

Experimental Workflow

absorbance_workflow plate_prep Prepare 384-well plate with test compounds, controls (DMSO), and reference inhibitor (this compound) add_enzyme Add E. coli DHFR enzyme solution to all wells plate_prep->add_enzyme incubate1 Incubate at room temperature add_enzyme->incubate1 add_substrate Initiate reaction by adding NADPH and DHF substrate solution incubate1->add_substrate read_plate Measure absorbance at 340 nm kinetically over time add_substrate->read_plate analyze_data Analyze data to determine % inhibition and IC50 values read_plate->analyze_data

Diagram 2: Workflow for Absorbance-Based DHFR HTS Assay.
Detailed Protocol

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM DTT.

  • E. coli DHFR Enzyme Stock: Recombinant E. coli DHFR at 1 mg/mL in assay buffer with 20% glycerol.

  • NADPH Stock: 10 mM NADPH in assay buffer.

  • DHF Stock: 2 mM Dihydrofolate in assay buffer with 10 mM β-mercaptoethanol.

  • This compound Stock: 10 mM this compound in DMSO.

2. Assay Procedure (384-well format):

  • Dispense 100 nL of test compounds, DMSO (negative control), or this compound (positive control) into appropriate wells.

  • Prepare a working solution of E. coli DHFR at 2X the final concentration (e.g., 20 nM) in assay buffer. Add 10 µL to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 2X substrate solution containing NADPH (final concentration 200 µM) and DHF (final concentration 10 µM) in assay buffer.

  • Initiate the reaction by adding 10 µL of the 2X substrate solution to all wells.

  • Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

3. Data Analysis:

  • Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic curve.

  • Determine the percent inhibition for each test compound: % Inhibition = (1 - (Vmax_compound / Vmax_DMSO)) * 100

  • Plot percent inhibition versus compound concentration to determine the IC50 value for active compounds and for the this compound reference.

Quantitative Data Summary
ParameterValueReference
Trimethoprim IC50 (E. coli DHFR) 7 nM[6]
This compound IC50 (E. coli DHFR) ~7 nM (expected)N/A
Z'-Factor ≥ 0.7[7][8]
Signal-to-Background Ratio > 5[8][9]

Note: The IC50 of this compound is expected to be very similar to that of Trimethoprim as deuteration at the methoxy group is unlikely to significantly affect binding affinity.

Application 2: LC-MS Based HTS Assay for DHFR Inhibitors

This advanced protocol utilizes liquid chromatography-mass spectrometry to directly measure the formation of the product, tetrahydrofolate (THF), providing a highly sensitive and specific readout. This compound serves as an essential internal standard to normalize for variations in sample processing and instrument response, ensuring high data quality and reproducibility.

Experimental Workflow

lcms_workflow plate_prep Prepare 384-well plate with test compounds and controls add_reagents Add E. coli DHFR, NADPH, and DHF to initiate the reaction plate_prep->add_reagents incubate_reaction Incubate for a fixed time at room temperature add_reagents->incubate_reaction quench_reaction Quench the reaction with acetonitrile containing this compound (Internal Standard) incubate_reaction->quench_reaction lcms_analysis Analyze samples by RapidFire-MS or similar high-throughput LC-MS system quench_reaction->lcms_analysis data_processing Process data: Calculate THF/Trimethoprim-d3 peak area ratio to determine % inhibition and IC50 lcms_analysis->data_processing

Diagram 3: Workflow for LC-MS Based DHFR HTS Assay.
Detailed Protocol

1. Reagent Preparation:

  • Same as for the absorbance-based assay.

  • Quench Solution: Acetonitrile with 100 nM this compound.

2. Assay Procedure (384-well format):

  • Dispense 100 nL of test compounds or controls into wells.

  • Add 5 µL of a 4X solution of E. coli DHFR (e.g., 40 nM) in assay buffer.

  • Add 5 µL of a 4X solution of NADPH (e.g., 800 µM) in assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of a 2X solution of DHF (e.g., 20 µM) in assay buffer.

  • Incubate for 30 minutes at room temperature.

  • Stop the reaction by adding 20 µL of the Quench Solution to all wells.

  • Centrifuge the plate to pellet any precipitated protein.

3. LC-MS Analysis:

  • Analyze the supernatant using a high-throughput LC-MS system (e.g., RapidFire-MS).

  • Monitor the mass transitions for THF and this compound.

4. Data Analysis:

  • Calculate the peak area ratio of THF to this compound for each well.

  • Determine the percent inhibition for each test compound: % Inhibition = (1 - (Ratio_compound / Ratio_DMSO)) * 100

  • Determine IC50 values for active compounds.

Quantitative Data Summary
ParameterValueReference
Trimethoprim IC50 (E. coli DHFR) 7 nM[6]
Assay Z'-Factor ≥ 0.8[7][8]
Limit of Detection (LOD) for THF Sub-nanomolar[10][11]
Sample Throughput 5-10 seconds per sample[12]

Conclusion

The use of this compound in HTS assays for DHFR inhibitors provides a robust and reliable means of identifying novel antibacterial compounds. In traditional absorbance-based assays, it serves as a high-quality reference inhibitor. Its utility is most pronounced in mass spectrometry-based assays, where its role as a stable isotope-labeled internal standard is critical for achieving the high levels of precision and accuracy required in modern drug discovery campaigns. The protocols provided herein offer a foundation for the implementation of these powerful screening strategies.

References

Application Note: Solid-Phase Extraction Protocol for the Quantification of Trimethoprim in Human Plasma using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoprim is a synthetic antibiotic agent that inhibits dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. It is widely used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections. Accurate quantification of trimethoprim in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment in drug development.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of trimethoprim from human plasma. The use of a deuterated internal standard, Trimethoprim-d3, is incorporated to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

This protocol is optimized for the extraction of trimethoprim from human plasma samples.

Materials and Reagents:

  • Trimethoprim analytical standard

  • This compound (isotopically labeled internal standard)[1]

  • Human plasma (blank)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium hydroxide (NH4OH)

  • Formic acid, LC-MS grade

  • Deionized water

  • SPE Cartridges: Mixed-mode strong cation exchange (SCX) or C18 reversed-phase cartridges[2][3]

Equipment:

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

  • LC-MS/MS system

Preparation of Solutions:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve trimethoprim and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare working standard solutions of trimethoprim by serial dilution of the stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Pre-treatment:

  • Thaw plasma samples, calibration standards, and quality control samples to room temperature.

  • To 200 µL of each plasma sample, add 20 µL of the 100 ng/mL this compound internal standard spiking solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[2][4]

  • Vortex each sample for 1 minute.

  • Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[2][4]

  • Carefully collect the supernatant for loading onto the SPE cartridge.

Solid-Phase Extraction (SPE) Protocol:

The following steps outline the SPE procedure using a mixed-mode strong cation exchange (SCX) cartridge.

  • Conditioning:

    • Pass 1 mL of methanol through the SCX cartridge.

    • Pass 1 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading:

    • Load the entire supernatant from the sample pre-treatment step onto the conditioned and equilibrated SCX cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the trimethoprim and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Experimental Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SCX) cluster_post Post-Extraction plasma 1. Plasma Sample (200 µL) add_is 2. Add this compound IS plasma->add_is ppt 3. Protein Precipitation (ACN) add_is->ppt vortex1 4. Vortex ppt->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant condition 7. Condition (MeOH, H₂O) supernatant->condition equilibrate 8. Equilibrate (2% Formic Acid) condition->equilibrate load 9. Load Sample equilibrate->load wash1 10. Wash (2% Formic Acid) load->wash1 wash2 11. Wash (MeOH) wash1->wash2 elute 12. Elute (5% NH₄OH in MeOH) wash2->elute dry 13. Evaporate to Dryness elute->dry reconstitute 14. Reconstitute dry->reconstitute analysis 15. LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the solid-phase extraction of trimethoprim from plasma.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical results reported in the literature.[2][4]

ParameterTrimethoprim
Linearity Range 1.0 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 10%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal (compensated by IS)

Signaling Pathways and Logical Relationships

The use of a deuterated internal standard (IS) is a critical component of this protocol for achieving accurate and precise quantification. The underlying principle is based on the chemical and physical similarity between the analyte (trimethoprim) and the IS (this compound).

Caption: Logic of using a deuterated internal standard for accurate quantification.

This diagram illustrates that any variations in the extraction process, matrix effects, or ionization efficiency during mass spectrometry analysis will affect both the analyte and the internal standard similarly. By calculating the ratio of their signals, these variations are normalized, leading to a robust and accurate final concentration measurement.

References

Application Notes and Protocols for Calibration Curve Preparation with Trimethoprim-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation of a calibration curve for Trimethoprim-d3, a deuterated analog of the antibiotic Trimethoprim. The protocol is designed for accurate quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common analytical technique in pharmaceutical research and development. This compound is frequently used as an internal standard in the analysis of Trimethoprim; however, this protocol details the construction of a calibration curve for this compound itself, a critical step for studies involving its use as a tracer or in other quantitative applications.

Introduction

Trimethoprim is a synthetic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria. Its deuterated form, this compound, serves as an ideal internal standard for the quantitative analysis of Trimethoprim in various biological matrices due to its similar chemical and physical properties and distinct mass-to-charge ratio (m/z). Accurate quantification of this compound is essential for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

The following protocol outlines the preparation of stock solutions, working standards, and a calibration curve for this compound, utilizing Trimethoprim as the internal standard (IS). The methodology is based on established LC-MS/MS procedures for Trimethoprim analysis.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for preparing the calibration curve.

Materials and Reagents
  • This compound (analytical standard)

  • Trimethoprim (analytical standard, for internal standard)

  • Methanol (LC-MS grade)

  • Dimethyl sulfoxide (DMSO, analytical grade)[1]

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Blank biological matrix (e.g., human plasma, rat plasma, urine)

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

Preparation of Stock Solutions

2.2.1. This compound Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Dissolve the weighed standard in a minimal amount of DMSO.

  • Quantitatively transfer the solution to a 10 mL volumetric flask.

  • Bring the flask to volume with methanol.

  • Mix thoroughly by inversion.

  • Store the stock solution at -20°C or -80°C for long-term stability.[1]

2.2.2. Trimethoprim (Internal Standard) Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of Trimethoprim analytical standard.

  • Dissolve the weighed standard in a minimal amount of DMSO.

  • Quantitatively transfer the solution to a 10 mL volumetric flask.

  • Bring the flask to volume with methanol.

  • Mix thoroughly by inversion.

  • Store the stock solution at -20°C.[1]

Preparation of Working Solutions

2.3.1. This compound Working Solutions

Prepare a series of working solutions by serially diluting the this compound stock solution with a 50:50 methanol/water mixture to achieve the desired concentrations for the calibration curve points.

2.3.2. Trimethoprim (Internal Standard) Working Solution (e.g., 1 µg/mL)

Dilute the Trimethoprim stock solution with a 50:50 methanol/water mixture to a final concentration that provides a consistent and robust signal in the LC-MS/MS system.

Preparation of Calibration Curve Standards

The following steps describe the preparation of an eight-point calibration curve in a biological matrix (e.g., plasma).

  • Aliquot a fixed volume (e.g., 100 µL) of the blank biological matrix into a series of microcentrifuge tubes.

  • Spike each tube with a small, precise volume of a this compound working solution to achieve the desired final concentrations. A typical range for Trimethoprim analysis is 10 to 1000 ng/mL.

  • Add a fixed volume of the Trimethoprim internal standard working solution to each tube (including the blank and quality control samples).

  • Perform a sample preparation procedure, such as protein precipitation. A common method is to add three volumes of cold acetonitrile (e.g., 300 µL for a 100 µL sample), vortex, and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

The quantitative performance of the calibration curve should be evaluated based on its linearity, range, and the limits of detection and quantification. The table below summarizes typical performance data for Trimethoprim analysis, which can be expected to be similar for a this compound calibration curve.

ParameterTypical ValueReference
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99[2]
Lower Limit of Quantification (LLOQ)10 ng/mL
Limit of Detection (LOD)~0.06 - 0.15 µg/L[2]
Accuracy92.5% - 109.3%
Precision (Intra- and Inter-day)< 15%

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of preparing the calibration curve standards.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Calibration Standard Preparation cluster_3 Analysis stock_analyte Prepare 1 mg/mL This compound Stock work_analyte Prepare Serial Dilutions of this compound stock_analyte->work_analyte stock_is Prepare 1 mg/mL Trimethoprim (IS) Stock work_is Prepare Working Solution of Trimethoprim (IS) stock_is->work_is spike_analyte Spike with this compound Working Solutions work_analyte->spike_analyte spike_is Spike with Trimethoprim (IS) Working Solution work_is->spike_is matrix Aliquot Blank Biological Matrix matrix->spike_analyte spike_analyte->spike_is sample_prep Sample Preparation (e.g., Protein Precipitation) spike_is->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis

Caption: Workflow for calibration curve preparation.

Signaling Pathway (Conceptual)

This diagram illustrates the principle of internal standard calibration.

G cluster_0 Sample Preparation & Analysis cluster_1 Data Processing Analyte This compound (Variable Concentration) LCMS LC-MS/MS Measurement Analyte->LCMS IS Trimethoprim (Fixed Concentration) IS->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio Curve Plot Ratio vs. Concentration Ratio->Curve

Caption: Principle of internal standard calibration.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Signal with Trimethoprim-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Trimethoprim-d3 as an internal standard in analytical assays, particularly in liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my this compound internal standard (IS) consistently low or absent?

A1: A consistently low or absent signal for this compound can stem from several factors, ranging from incorrect preparation and storage to issues with the analytical instrumentation. A systematic approach is crucial to identify the root cause.

Possible Causes & Troubleshooting Steps:

  • Improper Preparation or Degradation: this compound, like many deuterated standards, has specific solubility and stability characteristics.[1][2] Incorrect solvent choice or storage conditions can lead to degradation or precipitation.

    • Solubility: this compound is slightly soluble in DMSO and methanol.[1][2] Ensure the stock solution is fully dissolved. Sonication can aid in dissolution.

    • Stability: Stock solutions are generally stable for at least 6 months at -80°C and for 1 month at -20°C.[3] Repeated freeze-thaw cycles should be avoided by preparing and storing aliquots. For aqueous working solutions, sterile filtration is recommended.[3] A newly formulated trimethoprim suspension was found to be stable for at least 63 days at 4°C or 25°C.[4]

  • Mass Spectrometry (MS) Parameter Optimization: The MS parameters may not be optimized for this compound.

    • Action: Infuse a fresh, known concentration of this compound directly into the mass spectrometer to optimize source and analyzer parameters, such as capillary voltage, gas flows, and collision energy.[5][6][7]

  • LC Method Issues: The chromatographic conditions may not be suitable.

    • Action: Verify that the mobile phase composition and gradient are appropriate for Trimethoprim. A typical mobile phase involves a mixture of a buffer (e.g., 10mM Sodium perchlorate, pH 3.6) and an organic solvent like methanol.[8]

Below is a troubleshooting workflow to diagnose the issue of a low or absent this compound signal.

low_signal_troubleshooting start Start: Low/No this compound Signal check_prep Verify IS Preparation & Storage - Correct Solvent? - Proper Temperature? - Freshly Prepared? start->check_prep prep_ok Preparation OK? check_prep->prep_ok check_ms Check MS Performance - Infuse IS directly - Optimize parameters ms_ok MS Signal OK? check_ms->ms_ok check_lc Evaluate LC System - Check for leaks/blockages - Verify mobile phase lc_ok LC System OK? check_lc->lc_ok prep_ok->check_ms Yes reprepare Action: Prepare Fresh IS Stock & Working Solutions prep_ok->reprepare No ms_ok->check_lc Yes optimize_ms Action: Optimize MS Parameters - Source conditions - Collision energy ms_ok->optimize_ms No troubleshoot_lc Action: Troubleshoot LC System - Purge pumps - Check connections - Prepare fresh mobile phase lc_ok->troubleshoot_lc No end_good Problem Resolved lc_ok->end_good Yes end_bad Issue Persists: Investigate Matrix Effects lc_ok->end_bad If problem continues reprepare->check_prep optimize_ms->check_ms troubleshoot_lc->check_lc

Troubleshooting workflow for low this compound signal.

Q2: The signal of my this compound internal standard is highly variable across a sample batch. What could be the cause?

A2: High variability in the internal standard signal is often indicative of matrix effects, inconsistent sample preparation, or issues with the autosampler.

Possible Causes & Troubleshooting Steps:

  • Matrix Effects: Co-eluting endogenous or exogenous components from the sample matrix can suppress or enhance the ionization of this compound.[9][10][11] This effect can vary between samples, leading to high signal variability.[12] Even stable isotope-labeled internal standards are not always immune to differential matrix effects.[12][13]

    • Diagnosis: A post-column infusion experiment can help identify regions of ion suppression or enhancement in your chromatogram.

    • Mitigation:

      • Improve Sample Preparation: Employ a more rigorous sample clean-up method (e.g., solid-phase extraction [SPE] instead of protein precipitation) to remove interfering matrix components.[9]

      • Modify Chromatography: Adjust the LC gradient to separate this compound from the interfering components.

      • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.

  • Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent IS signals.

    • Action: Ensure precise and consistent execution of the sample preparation protocol for all samples. Automating liquid handling steps can improve reproducibility.

  • Autosampler Issues: Inconsistent injection volumes can be a source of variability.

    • Action: Perform an autosampler performance check by repeatedly injecting a standard solution. Check for air bubbles in the syringe and sample loop.

The following diagram illustrates the concept of matrix effects.

matrix_effects cluster_ideal Ideal Condition (Neat Solution) cluster_matrix Real Condition (Sample Matrix) IS_ideal This compound Signal: 100,000 cps MS_ideal Mass Spectrometer IS_ideal->MS_ideal Enters Ion Source IS_matrix This compound Co-eluting Matrix Components MS_matrix Mass Spectrometer IS_matrix->MS_matrix Enters Ion Source final_signal Signal: 50,000 cps MS_matrix->final_signal suppression Ion Suppression suppression->MS_matrix Reduces Ionization Efficiency

Diagram illustrating ion suppression due to matrix effects.

Q3: My this compound IS peak shape is poor (e.g., fronting, tailing, or splitting). How can I fix this?

A3: Poor peak shape can compromise integration and affect the accuracy and precision of your results. The issue can originate from the sample solvent, the column, or the mobile phase.

Possible Causes & Troubleshooting Steps:

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, peak distortion can occur.

    • Action: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase.

  • Column Overload: Injecting too much analyte can lead to peak fronting.

    • Action: Reduce the concentration of the IS or the injection volume.

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing or splitting.

    • Action:

      • Use a guard column to protect the analytical column.

      • Implement a column washing procedure between runs.

      • If the problem persists, replace the column.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Trimethoprim and influence its interaction with the stationary phase.

    • Action: Ensure the mobile phase pH is appropriate for the column and the analyte. For Trimethoprim, a slightly acidic pH is often used.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Matrix Effects

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.

Methodology:

  • Setup:

    • A 'T' connector is placed between the LC column and the mass spectrometer's ion source.

    • A syringe pump continuously infuses a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min) into the 'T' connector.

    • The LC system is set up with the analytical method.

  • Procedure:

    • Begin the infusion of the this compound solution and allow the signal to stabilize.

    • Inject a blank, extracted matrix sample (a sample prepared without the analyte or IS).

    • Monitor the signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A stable, flat baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

Protocol 2: Assessing IS Stability in Solution

Objective: To determine the stability of this compound in the prepared stock and working solutions under specific storage conditions.

Methodology:

  • Preparation: Prepare a fresh stock solution of this compound and create several aliquots of working solutions.

  • Storage: Store the aliquots under different conditions (e.g., -80°C, -20°C, 4°C, room temperature) for various durations (e.g., 1, 7, 14, 30 days).

  • Analysis:

    • On each analysis day, thaw a new aliquot from each storage condition.

    • Analyze the samples by direct infusion or LC-MS.

    • Compare the signal intensity to a freshly prepared standard of the same concentration.

  • Evaluation: A significant decrease (>15%) in signal intensity compared to the fresh standard indicates degradation.

Quantitative Data Summary

The following tables provide a summary of typical parameters and potential issues related to this compound analysis.

Table 1: Typical Mass Spectrometry Parameters for Trimethoprim

ParameterTypical Value/RangeNotes
Ionization ModePositive Electrospray (ESI+)Trimethoprim readily forms a protonated molecule [M+H]+.[14]
Precursor Ion (m/z)291For Trimethoprim.
Product Ion (m/z)Varies by instrumentCommon fragments result from the loss of moieties from the trimethoxybenzyl group.
Capillary Voltage3-5 kVOptimization is crucial for stable spray and good sensitivity.
Gas Temperature250-400 °CAffects desolvation efficiency.
Gas FlowInstrument dependentHigher flow can improve desolvation but may reduce sensitivity.

Table 2: Comparison of Sample Preparation Techniques and Potential for Matrix Effects

TechniqueDescriptionProsCons
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.Simple, fast, inexpensive.High potential for matrix effects as it does not remove many other matrix components.[9]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT.More labor-intensive, uses larger volumes of organic solvents.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides the cleanest extracts, significantly reducing matrix effects.[9]More complex, higher cost per sample.

References

Technical Support Center: Optimizing LC Gradient for Trimethoprim and Trimethoprim-d3 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of Trimethoprim and its deuterated internal standard, Trimethoprim-d3.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate Trimethoprim and this compound?

Separating Trimethoprim and its deuterated analog, this compound, is a common challenge in bioanalytical and pharmaceutical analysis. The difficulty arises from their identical chemical structures, with the only difference being the presence of three deuterium atoms in the methoxy groups of this compound. This results in very similar physicochemical properties, leading to near-identical retention times in reversed-phase liquid chromatography.

Q2: What is the "isotopic effect" in the context of this separation?

The subtle separation that can be achieved is due to the "isotopic effect." In reversed-phase LC, deuterated compounds often exhibit slightly weaker interactions with the stationary phase compared to their non-deuterated counterparts. This can lead to the deuterated compound, in this case, this compound, eluting slightly earlier than Trimethoprim. Optimizing your LC gradient aims to maximize this small difference to achieve baseline separation.

Q3: What are the key parameters to focus on when optimizing the gradient?

The most critical parameters for improving the resolution between Trimethoprim and this compound are:

  • Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over time) provides more opportunity for the small differences in retention to manifest, leading to better separation.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can influence the separation.

  • Column Temperature: Lowering the column temperature can sometimes enhance the separation of closely eluting compounds.

  • Flow Rate: A lower flow rate can also improve resolution by allowing more time for interactions with the stationary phase.

Q4: Can I use an isocratic method for this separation?

While an isocratic method (constant mobile phase composition) might seem simpler, a gradient elution is generally recommended for this separation. A gradient allows for a more controlled and fine-tuned elution, which is often necessary to resolve these very similar compounds. An isocratic method may not provide sufficient resolution, resulting in co-elution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: My Trimethoprim and this compound peaks are completely co-eluting.

  • Question: How can I start to resolve these two peaks?

  • Answer: The first step is to decrease the steepness of your gradient. If your current gradient is, for example, a linear ramp from 10% to 90% organic solvent in 5 minutes, try extending that ramp to 10 or 15 minutes. This shallower gradient will give the two compounds more time to separate on the column.

Problem: I have partial separation, but the peaks are not baseline resolved.

  • Question: What adjustments can I make to improve the resolution between the two partially separated peaks?

  • Answer:

    • Further Decrease the Gradient Slope: Continue to make the gradient even shallower around the elution time of the two peaks. You can introduce a segment in your gradient with a very slow rate of change in the organic solvent percentage.

    • Optimize the Mobile Phase:

      • Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice-versa. The different selectivity of these solvents can sometimes improve the separation of closely eluting compounds.

      • Aqueous Phase pH: Ensure your mobile phase is buffered and the pH is stable. For Trimethoprim, an acidic mobile phase (e.g., using 0.1% formic acid) is common.[1] Small adjustments to the pH can sometimes influence selectivity.

    • Lower the Column Temperature: Try reducing the column temperature in increments of 5°C. Lower temperatures can sometimes increase the interaction with the stationary phase and improve resolution, although this may also lead to broader peaks and longer retention times.

Problem: I am observing peak tailing for my Trimethoprim peak.

  • Question: What could be causing peak tailing and how can I fix it?

  • Answer: Peak tailing for a basic compound like Trimethoprim is often due to secondary interactions with free silanol groups on the silica-based stationary phase.

    • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds. These columns have minimal accessible silanol groups.

    • Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. A concentration of 0.1% TEA is a good starting point.[2]

    • Adjust pH: Operating at a lower pH (around 3) can also help to protonate the silanol groups and reduce unwanted interactions.

Problem: My retention times are shifting between injections.

  • Question: What is causing my retention times to be inconsistent?

  • Answer: Retention time variability can be caused by several factors:

    • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 10 column volumes is recommended.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Inconsistent mobile phase composition will lead to retention time shifts.

    • Column Temperature Fluctuations: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Pump Performance: Inconsistent pump performance can lead to variations in the mobile phase composition being delivered to the column.

Experimental Protocols

The following is a suggested starting point for an LC method to separate Trimethoprim and this compound. This protocol should be optimized for your specific instrumentation and requirements.

Recommended Starting LC Method

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 45% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 5 µL
UV Detection 254 nm or 280 nm[3][4]

Note: This is a starting point. To improve separation, consider making the gradient shallower (e.g., 5-45% B over 15 or 20 minutes) or adjusting the temperature.

Quantitative Data Summary

The following table provides an example of expected results under optimized conditions. Actual retention times and resolution will vary depending on the specific LC system, column, and optimized method.

CompoundExpected Retention Time (min)
This compound~ 5.2
Trimethoprim~ 5.4
Resolution (Rs) > 1.5 (Target)

Visualizations

Troubleshooting Workflow for Trimethoprim and this compound Separation

G Troubleshooting Workflow for Isotopic Separation start Start: Poor or No Separation coelution Complete Co-elution? start->coelution partial_sep Partial Separation (Rs < 1.5)? coelution->partial_sep No action1 Decrease Gradient Slope (e.g., double the gradient time) coelution->action1 Yes peak_shape Poor Peak Shape (Tailing)? partial_sep->peak_shape No action2 Further Refine Gradient (shallower slope around elution) partial_sep->action2 Yes end Goal: Baseline Separation (Rs > 1.5) peak_shape->end No action5 Use Base-Deactivated Column or Add TEA to Mobile Phase peak_shape->action5 Yes action1->partial_sep action3 Change Organic Modifier (ACN <-> MeOH) action2->action3 action4 Lower Column Temperature (e.g., in 5°C increments) action3->action4 action4->peak_shape action5->end

Caption: A logical workflow for troubleshooting common issues in the separation of Trimethoprim and this compound.

Gradient Optimization Strategy

G Gradient Optimization Strategy for Closely Eluting Peaks cluster_0 Initial Scouting Gradient cluster_1 Optimization Phase 1: Improve Resolution cluster_2 Optimization Phase 2: Fine-Tuning cluster_3 Further Optimization (if needed) scout Steep Gradient (e.g., 5-95% B in 10 min) shallow Shallow Gradient (e.g., 10-50% B in 20 min) scout->shallow Identify elution window segmented Segmented Gradient (Very shallow slope around elution of target peaks) shallow->segmented Focus on target elution range temp Lower Temperature segmented->temp If resolution is still insufficient solvent Change Organic Solvent segmented->solvent If resolution is still insufficient

Caption: A stepwise approach to optimizing an LC gradient for resolving closely eluting compounds like Trimethoprim and its deuterated analog.

References

Technical Support Center: Minimizing Matrix Effects in Trimethoprim-d3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trimethoprim and its stable isotope-labeled internal standard, Trimethoprim-d3. The focus is on identifying, quantifying, and minimizing matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

General Understanding

Q1: What are matrix effects and why are they a concern in Trimethoprim analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte (Trimethoprim) due to co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] These effects manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[2] They are a major concern because they can lead to inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of results.[3] In bioanalysis, common sources of matrix effects include phospholipids, salts, and proteins that were not removed during sample preparation.[4]

Q2: What is this compound and how is it supposed to mitigate matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Trimethoprim. In theory, a SIL-IS has nearly identical chemical and physical properties to the analyte.[2] This means it should co-elute from the chromatography column and experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and reproducible quantification.[5]

Q3: Why might this compound fail to fully compensate for matrix effects?

A3: While SIL-IS are the gold standard, they can sometimes fail to provide full compensation due to the deuterium isotope effect .[2] The substitution of hydrogen with deuterium can slightly alter the molecule's lipophilicity, causing a small shift in retention time between Trimethoprim and this compound on a reversed-phase column.[2][5] If this chromatographic separation, however minor, causes the analyte and the internal standard to elute in different regions of a highly variable matrix effect zone, they will experience different degrees of ion suppression.[2] This difference in experienced matrix effects has been shown to be 26% or more in some cases, which compromises the accuracy of the assay.[2]

Caption: Deuterium isotope effect causing differential ion suppression.

Troubleshooting and Protocols

Q4: I'm seeing poor reproducibility in my Trimethoprim quantification, even with this compound. What should I investigate first?

A4: When facing poor reproducibility, a systematic approach is crucial. The first step is to determine if the issue stems from the analytical system or from matrix effects. From there, you can assess the matrix effect and implement strategies to minimize it.

Troubleshooting_Workflow start Inconsistent Results for Trimethoprim Analysis check_system 1. Confirm System Suitability (Peak Shape, RT, S/N in neat solvent) start->check_system qual_assess 2. Qualitatively Assess Matrix Effect (Post-Column Infusion) check_system->qual_assess quant_assess 3. Quantitatively Assess Matrix Effect (Post-Extraction Spike Method) qual_assess->quant_assess is_me_significant Is Matrix Effect Significant? (e.g., IS-Normalized MF CV > 15%) quant_assess->is_me_significant improve_prep 4. Improve Sample Preparation (e.g., Use Phospholipid Removal) is_me_significant->improve_prep Yes end Method is Robust and Reliable is_me_significant->end No improve_prep->quant_assess Re-evaluate optimize_chrom 5. Optimize Chromatography (Separate analyte from suppression zones) improve_prep->optimize_chrom optimize_chrom->quant_assess Re-evaluate

Caption: A logical workflow for troubleshooting matrix effects.

Q5: How can I determine if phospholipids are the cause of my matrix effects?

A5: Phospholipids are a primary cause of ion suppression in bioanalysis of plasma or serum samples.[4] You can investigate their impact in two ways:

  • Qualitative Assessment: Use a post-column infusion experiment.[6][7] Inject a blank, extracted plasma sample and monitor the stable signal of your infused Trimethoprim standard. Dips in this signal indicate regions of ion suppression.[7] You can correlate these suppression zones with the elution profile of phospholipids.

  • Targeted Monitoring: Phosphatidylcholines, a major class of phospholipids, produce a characteristic product ion at m/z 184. You can add a Multiple Reaction Monitoring (MRM) transition of 184→184 to your method to specifically track where these interferences elute in your chromatogram.

Q6: My current protein precipitation method isn't sufficient. What are my options for more effective sample cleanup?

A6: While protein precipitation (PPT) is simple, it is often ineffective at removing phospholipids.[3] More advanced techniques offer significantly cleaner extracts.[4] The choice depends on the complexity of the matrix and the required sensitivity.

Technique Principle Pros Cons
Protein Precipitation (PPT) Protein denaturation and removal by adding an organic solvent.Simple, fast, inexpensive.Does not effectively remove phospholipids, resulting in high matrix effects.[3]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Cleaner extracts than PPT, removes salts and some lipids.Can be labor-intensive, requires solvent optimization.[8]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, can concentrate the analyte.Requires method development, can be more time-consuming.[9][10]
Phospholipid Removal (PLR) Specialized plates/cartridges (e.g., HybridSPE®) that combine PPT with a sorbent that specifically captures phospholipids.Simple "pass-through" workflow, excellent phospholipid removal, minimal method development.[11]Higher cost per sample than PPT.
Table 1: Comparison of common sample preparation techniques for bioanalysis.

Q7: How do I perform a quantitative assessment of matrix effects?

A7: The most widely accepted method is the post-extraction spike method introduced by Matuszewski.[12][13] This approach allows you to calculate a Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.

Experimental Protocol: Quantitative Matrix Effect Assessment

  • Prepare Three Sets of Samples at low and high QC concentrations (n≥6 lots of matrix):

    • Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma). Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike analyte and IS into the biological matrix before the extraction process (these are your standard QC samples).

  • Analyze all samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

  • Interpretation:

    • An MF or IS-Normalized MF of <1 indicates ion suppression.

    • An MF or IS-Normalized MF of >1 indicates ion enhancement.

    • For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the IS-Normalized MF across the different lots of matrix should be ≤15%.[12]

Detailed Experimental Protocols

Protocol 1: Phospholipid Removal using a Pass-Through Plate

This protocol describes a generic workflow for sample preparation using a phospholipid removal 96-well plate or cartridge, such as HybridSPE® or similar products.[11]

PLR_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis p1 1. Add 100 µL Plasma/Serum to Well p2 2. Add 300 µL Acetonitrile (containing this compound) p1->p2 p3 3. Mix via Vortex/Shaking to Precipitate Proteins p2->p3 p4 4. Apply Vacuum to Plate (Proteins & Phospholipids are trapped) p3->p4 p5 5. Collect Clean Filtrate p4->p5 p6 6. Inject Filtrate Directly into LC-MS/MS System p5->p6

Caption: Workflow for phospholipid removal using a pass-through SPE plate.

Methodology:

  • Sample Addition: Pipette 100 µL of plasma or serum into each well of the phospholipid removal plate.[11]

  • Precipitation & IS Addition: Add 300 µL of precipitation solvent (e.g., acetonitrile with 1% formic acid) that has been pre-spiked with your this compound internal standard to each well.[11]

  • Mixing: Mix thoroughly to ensure complete protein precipitation. This can be done by vortexing the plate for 1-2 minutes or by aspirating/dispensing with a pipette.[11]

  • Extraction: Place the plate on a vacuum manifold and apply vacuum to pull the sample through the packed bed. Precipitated proteins are physically filtered out, while phospholipids are chemically retained by the sorbent.[11]

  • Collection: The resulting filtrate, which now contains the analyte and IS but is free of most proteins and phospholipids, is collected in a clean collection plate.

  • Analysis: The collected filtrate is ready for direct injection into the LC-MS/MS system.

Protocol 2: Post-Column Infusion for Qualitative Assessment

This experiment helps visualize where in the chromatogram ion suppression or enhancement occurs.[6][7]

Setup:

  • Connect the analytical column outlet to one arm of a low-dead-volume T-junction.

  • Connect a syringe pump to the second arm of the T-junction. This pump will deliver a constant, low flow rate (e.g., 10 µL/min) of a standard solution containing Trimethoprim.

  • Connect the third arm of the T-junction to the mass spectrometer's ion source.[7]

Procedure:

  • Begin the LC gradient and allow the system to equilibrate.

  • Start the syringe pump to infuse the Trimethoprim solution, which will create a stable, elevated baseline signal for the Trimethoprim MRM transition.

  • Inject a blank matrix sample that has been processed through your sample preparation procedure.[6]

  • Monitor the Trimethoprim MRM signal throughout the entire chromatographic run. A stable baseline indicates no matrix effects. A dip in the baseline signifies ion suppression, while a peak indicates ion enhancement at that specific retention time.[7]

References

Technical Support Center: Trimethoprim-d3 Analysis in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of Trimethoprim-d3, with a specific focus on in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon can lead to an underestimation of the parent ion's abundance and an overestimation of its fragments, potentially compromising the accuracy and sensitivity of quantitative assays. For deuterated standards like this compound, significant in-source fragmentation can interfere with the quantification of the non-deuterated analyte.

Q2: What are the common fragment ions observed for Trimethoprim, and how might the deuterium labeling in this compound affect this?

A2: The fragmentation of Trimethoprim has been studied, and common fragmentation pathways involve the trimethoxybenzyl group.[3] For this compound, where the three methoxy groups are deuterated, the resulting fragment ions will have a corresponding mass shift. The primary fragmentation is expected to be the cleavage of the bond between the pyrimidine ring and the benzyl group. The stability of the resulting ions will influence the fragmentation pattern. Isotope effects from the deuterium labeling can potentially alter the relative abundance of certain fragment ions compared to the non-deuterated standard.[4]

Q3: What are the primary instrument parameters that influence in-source fragmentation?

A3: Several ion source parameters can be adjusted to control in-source fragmentation. The most influential are typically the voltages applied in the source region, such as the cone voltage, fragmentor voltage, or declustering potential.[2][5] Higher voltages in these areas increase the energy of ions, leading to more fragmentation.[2] Other critical factors include the ion source temperature and gas flows (e.g., nebulizer and drying gases), as higher temperatures can also promote analyte dissociation.[2]

Troubleshooting In-Source Fragmentation of this compound

This guide provides a systematic approach to identifying and mitigating excessive in-source fragmentation of this compound during LC-MS analysis.

Issue: Low abundance of the [M+H]+ ion for this compound and high intensity of fragment ions.

This is a classic indicator of in-source fragmentation. The goal is to apply "softer" ionization conditions to minimize this effect.[5]

Step 1: Optimization of Source Voltages

The cone voltage (or equivalent parameter like fragmentor or declustering potential) is a primary driver of in-source fragmentation.[5] Systematically reduce this voltage to find a balance between efficient ionization and minimal fragmentation.

Experimental Protocol: Cone Voltage Optimization

  • Preparation: Prepare a standard solution of this compound at a known concentration.

  • Infusion Analysis: Infuse the solution directly into the mass spectrometer to obtain a stable signal.

  • Parameter Adjustment: While monitoring the ion signals for the this compound precursor ion and its expected major fragment, incrementally decrease the cone voltage. Start from the instrument's default or your current method's setting and reduce it in steps of 5-10 V.

  • Data Acquisition: At each voltage step, record the intensities of the precursor and fragment ions.

  • Evaluation: Plot the ion intensities against the cone voltage to determine the optimal setting that maximizes the precursor ion signal while minimizing the fragment ion signal.

Table 1: Example of Cone Voltage Optimization Data for this compound

Cone Voltage (V)Precursor Ion [M+H]+ Intensity (cps)Fragment Ion Intensity (cps)Precursor/Fragment Ratio
5050,000200,0000.25
40150,000150,0001.00
30400,00075,0005.33
20600,00025,00024.00
10450,00010,00045.00

Step 2: Adjustment of Source Temperature

Higher source temperatures can contribute to the thermal degradation of the analyte, leading to increased fragmentation.[2]

Experimental Protocol: Source Temperature Optimization

  • Set Optimal Voltage: Use the optimized cone voltage determined in the previous step.

  • Temperature Variation: Begin at a moderate source temperature (e.g., 120 °C) and incrementally decrease it in steps of 10 °C.

  • Equilibration: Allow the source to stabilize at each temperature setting before recording data.

  • Data Analysis: Monitor the precursor and fragment ion intensities to find a temperature that maintains good desolvation efficiency without causing significant fragmentation.

Table 2: Example of Source Temperature Optimization Data for this compound

Source Temperature (°C)Precursor Ion [M+H]+ Intensity (cps)Fragment Ion Intensity (cps)Precursor/Fragment Ratio
150550,00040,00013.75
140580,00030,00019.33
130600,00020,00030.00
120610,00015,00040.67
110590,00012,00049.17

Step 3: Optimization of Gas Flows and Probe Position

Nebulizer and drying gas flow rates, as well as the position of the ESI probe, can influence the ionization process and potentially affect fragmentation.

  • Gas Flows: Reducing the cone gas flow may sometimes lead to softer ionization.[5]

  • Probe Position: Moving the ESI probe further away from the sampling orifice can also help reduce in-source fragmentation.[6]

These parameters are often interdependent and should be optimized systematically.

Visual Guides

The following diagrams illustrate the troubleshooting workflow and the potential fragmentation pathway for this compound.

InSourceFragmentation_Troubleshooting start High In-Source Fragmentation of this compound Observed step1 Step 1: Optimize Cone Voltage (or Fragmentor/Declustering Potential) start->step1 step1_action Systematically reduce the voltage and monitor precursor/fragment ratio step1->step1_action step2 Step 2: Optimize Source Temperature step1->step2 step2_action Lower the temperature incrementally to minimize thermal degradation step2->step2_action step3 Step 3: Adjust Gas Flows & Probe Position step2->step3 step3_action Fine-tune nebulizer/drying gases and probe distance from orifice step3->step3_action end In-Source Fragmentation Minimized step3->end

Caption: Troubleshooting workflow for minimizing in-source fragmentation.

Trimethoprim_Fragmentation cluster_precursor Precursor Ion cluster_fragments In-Source Fragments TMP_d3 This compound [M+H]+ Frag1 Fragment 1 (Loss of deuterated methyl radical) TMP_d3->Frag1 High Cone Voltage Frag2 Fragment 2 (Cleavage at benzyl-pyrimidine bond) TMP_d3->Frag2 High Temperature

Caption: Potential in-source fragmentation pathways of this compound.

References

Technical Support Center: Optimizing Peak Shape for Trimethoprim and its Internal Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of Trimethoprim and its internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape (tailing or fronting) for Trimethoprim?

A1: Poor peak shape for Trimethoprim, a basic compound, in reversed-phase HPLC is often attributed to several factors:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic Trimethoprim molecule, leading to peak tailing.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of Trimethoprim. At a pH close to its pKa (around 7.1), both ionized and neutral forms can exist, potentially causing peak distortion. Operating at a pH well below the pKa (e.g., pH 3-4) ensures Trimethoprim is fully protonated and behaves more predictably.[2]

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.[3][4][5] This can be addressed by diluting the sample or reducing the injection volume.[4][5]

  • Sample Solvent Mismatch: If the solvent used to dissolve the sample is significantly stronger (more organic) than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[3][6] It is always recommended to dissolve the sample in the mobile phase whenever possible.

  • Column Degradation: Over time, column performance can degrade due to issues like void formation at the column inlet or contamination, resulting in peak splitting or tailing.[4][5]

Q2: Which internal standard is recommended for Trimethoprim analysis?

A2: The choice of an internal standard (IS) is crucial for accurate and precise quantification. An ideal IS should be structurally similar to the analyte, well-resolved from Trimethoprim and other sample components, and not present in the samples being analyzed. For Trimethoprim analysis, several internal standards have been successfully used, including:

  • Sulfamethoxazole: Often co-formulated with Trimethoprim, it can be used as an internal standard if not present in the test sample.

  • Antipyrine: A neutral compound that has been demonstrated to be a suitable IS for the simultaneous determination of Trimethoprim and Sulfamethoxazole in human plasma.[7][8]

  • Sulfamethazine: A sulfonamide antibiotic that is structurally related to sulfamethoxazole and can be a good choice for an IS.[9]

The selection should be based on the specific sample matrix and the chromatographic conditions being employed.

Q3: How can mobile phase additives improve the peak shape of Trimethoprim?

A3: Mobile phase additives can significantly improve the peak shape of basic compounds like Trimethoprim by minimizing undesirable interactions with the stationary phase.

  • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites on the column, reducing their interaction with Trimethoprim and thereby minimizing peak tailing.[10]

  • Buffer Concentration: An adequate buffer concentration is necessary to control the mobile phase pH effectively and consistently. Increasing the ionic strength of the mobile phase by using a higher buffer concentration can also help to improve peak shape.

Troubleshooting Guides

Issue 1: Peak Tailing of Trimethoprim

Symptoms: The peak for Trimethoprim is asymmetrical with a trailing edge, leading to poor integration and reduced sensitivity.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Silanol Interactions Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1-0.5% v/v).[10] Use a modern, high-purity silica column with end-capping to minimize exposed silanol groups.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of Trimethoprim (~7.1). A pH range of 3.0-4.0 is often effective.[11] Use a buffer to maintain a stable pH.
Low Buffer Concentration Increase the buffer concentration in the mobile phase to improve ionic strength and buffering capacity. A concentration of 20-50 mM is a good starting point.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained contaminants. If the problem persists, consider replacing the column.
Issue 2: Peak Fronting of Trimethoprim or Internal Standard

Symptoms: The peak is asymmetrical with a leading edge, which can affect retention time reproducibility and accuracy of quantification.

Possible Causes and Solutions:

CauseRecommended Solution
Column Overload Reduce the concentration of the sample by dilution. Decrease the injection volume.[4][5]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used for solubility, inject the smallest possible volume.[3][6]
Column Void A void at the head of the column can cause peak fronting. This is often indicated by a sudden drop in backpressure. Reverse-flush the column (if permitted by the manufacturer) or replace the column.

Experimental Protocols

Recommended HPLC Method for Trimethoprim with Sulfamethazine as Internal Standard

This method is designed to provide good peak shape and resolution for Trimethoprim and its internal standard, Sulfamethazine.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 0.1 M Phosphate Buffer : Acetonitrile : Methanol (65:20:15, v/v/v), with 1 mL of acetic acid added per liter of mobile phase.[9]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[9]
Injection Volume 20 µL
Internal Standard Sulfamethazine (10 µg/mL)[9]

Preparation of Solutions:

  • Mobile Phase: Prepare a 0.1 M phosphate buffer. Mix 650 mL of the buffer with 200 mL of acetonitrile and 150 mL of methanol. Add 1 mL of glacial acetic acid. Filter and degas the mobile phase before use.

  • Standard Stock Solution of Trimethoprim (1 mg/mL): Accurately weigh about 25 mg of Trimethoprim reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of Sulfamethazine reference standard and dissolve it in a 25 mL volumetric flask with methanol.[9]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the Trimethoprim stock solution with the mobile phase to achieve the desired concentration range. Spike each calibration standard and quality control sample with the internal standard to a final concentration of 10 µg/mL.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

G Troubleshooting Workflow for Poor Peak Shape start Observe Poor Peak Shape (Tailing or Fronting) check_all_peaks Does it affect all peaks? start->check_all_peaks tailing Peak Tailing check_all_peaks->tailing No, primarily Trimethoprim fronting Peak Fronting check_all_peaks->fronting No, primarily Trimethoprim/IS system_issue System-wide Issue Detected check_all_peaks->system_issue Yes check_ph Is Mobile Phase pH 2 units below pKa? tailing->check_ph Troubleshoot Tailing check_conc Is sample concentration high? fronting->check_conc Troubleshoot Fronting check_connections Check for leaks, blockages, and column void system_issue->check_connections Troubleshoot System add_tea Adjust pH to 3-4 and/or add TEA check_ph->add_tea No check_column Is the column old or contaminated? check_ph->check_column Yes good_peak Achieve Good Peak Shape add_tea->good_peak replace_column Flush or Replace Column check_column->replace_column Yes check_column->good_peak No replace_column->good_peak dilute_sample Dilute Sample or Reduce Injection Volume check_conc->dilute_sample Yes check_solvent Is sample solvent stronger than mobile phase? check_conc->check_solvent No dilute_sample->good_peak check_solvent->good_peak No change_solvent Dissolve in Mobile Phase check_solvent->change_solvent Yes change_solvent->good_peak fix_system Rectify System Hardware Issue check_connections->fix_system Issue Found fix_system->good_peak

Caption: A logical workflow for diagnosing and resolving common peak shape issues.

Factors Influencing Trimethoprim Peak Shape

G Key Factors Influencing Trimethoprim Peak Shape trimethoprim_peak Trimethoprim Peak Shape mobile_phase Mobile Phase trimethoprim_peak->mobile_phase column Column trimethoprim_peak->column sample Sample trimethoprim_peak->sample ph pH mobile_phase->ph buffer Buffer Concentration mobile_phase->buffer additives Additives (e.g., TEA) mobile_phase->additives chemistry Stationary Phase Chemistry (e.g., C18, End-capping) column->chemistry degradation Degradation (Voids, Contamination) column->degradation concentration Concentration sample->concentration solvent Solvent sample->solvent

Caption: A diagram illustrating the interplay of factors affecting peak shape.

References

Dealing with co-eluting interferences in Trimethoprim analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Trimethoprim analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to co-eluting interferences in the analysis of Trimethoprim.

Troubleshooting Guide: Co-eluting Interferences

Co-elution, the event where two or more compounds elute from the chromatographic column at the same time, can significantly compromise the accuracy and reliability of Trimethoprim quantification. This guide provides a systematic approach to identify and resolve such interferences.

Q1: How can I identify if I have a co-eluting interference with my Trimethoprim peak?

A1: Identifying co-elution is the first critical step. Here are several indicators:

  • Peak Shape Abnormalities: Look for fronting, tailing, or shoulders on your Trimethoprim peak. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a UV detector, a DAD can perform peak purity analysis. It acquires spectra across the entire peak. If the spectra are not homogenous, it's a strong indication of a co-eluting impurity.

  • Mass Spectrometry (MS) Analysis: When using LC-MS, you can examine the mass spectra across the chromatographic peak. A shift in the mass spectrum or the presence of unexpected ions suggests the presence of a co-eluting compound.

Q2: What are the common sources of co-eluting interferences in Trimethoprim analysis?

A2: Interferences can originate from various sources:

  • Metabolites: Trimethoprim is metabolized in the body to several compounds, including Trimethoprim 1-oxide, Trimethoprim 3-oxide, and α-hydroxy-trimethoprim. These structurally similar compounds can be challenging to separate from the parent drug.

  • Co-administered Drugs: Trimethoprim is frequently administered with Sulfamethoxazole. Other drugs that may be co-administered and could potentially interfere include other antibiotics, diuretics, and anticonvulsants.

  • Matrix Components: In bioanalysis, endogenous components from the sample matrix (e.g., plasma, urine) can co-elute with Trimethoprim, leading to ion suppression or enhancement in LC-MS analysis.

  • Sample Contaminants: Impurities can be introduced during sample collection, storage, or preparation.

Q3: I've confirmed a co-elution issue. What are the first steps to resolve it?

A3: A systematic approach to method optimization is key. Start with the following:

  • Review Your Sample Preparation: Inadequate sample cleanup is a common cause of interference. Consider if your current method (e.g., protein precipitation) is sufficient or if a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is needed to remove matrix components.

  • Adjust Your Mobile Phase: Modifying the mobile phase composition can significantly alter selectivity.

    • Organic Modifier: Try changing the organic solvent (e.g., from acetonitrile to methanol, or vice versa) or adjusting the ratio of organic solvent to the aqueous phase.

    • pH: The retention of Trimethoprim, a basic compound, is highly dependent on the pH of the mobile phase. Adjusting the pH can alter its retention time and potentially resolve it from interfering peaks.

    • Additives: Introducing additives like triethylamine can help reduce peak tailing caused by interactions with residual silanols on the column.

Q4: Mobile phase adjustments were not sufficient. What other chromatographic parameters can I change?

A4: If mobile phase optimization does not resolve the co-elution, consider these parameters:

  • Change the Stationary Phase: The choice of HPLC column is critical for selectivity. If you are using a standard C18 column, consider switching to a different chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivity for aromatic compounds like Trimethoprim.

  • Modify the Temperature: Adjusting the column temperature can influence the retention behavior of different compounds to varying degrees, potentially improving separation.

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to better separate compounds with different polarities. If you are already using a gradient, optimizing the gradient profile (slope and duration) can improve resolution.

Below is a troubleshooting workflow to address co-eluting interferences:

Troubleshooting Co-elution start Suspected Co-elution (Peak Asymmetry, Poor Purity) check_detector Perform Peak Purity Analysis (DAD/MS) start->check_detector confirm_coelution Co-elution Confirmed? check_detector->confirm_coelution no_coelution Issue is Not Co-elution (e.g., column degradation) confirm_coelution->no_coelution No optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) confirm_coelution->optimize_sample_prep Yes check_resolution1 Resolution Improved? optimize_sample_prep->check_resolution1 optimize_mobile_phase Modify Mobile Phase (Organic Solvent, pH, Additives) check_resolution1->optimize_mobile_phase No success Problem Solved check_resolution1->success Yes check_resolution2 Resolution Improved? optimize_mobile_phase->check_resolution2 optimize_column Change Stationary Phase (e.g., Phenyl, PFP) check_resolution2->optimize_column No check_resolution2->success Yes check_resolution3 Resolution Improved? optimize_column->check_resolution3 optimize_conditions Adjust Temperature & Flow Rate check_resolution3->optimize_conditions No check_resolution3->success Yes check_resolution4 Resolution Improved? optimize_conditions->check_resolution4 check_resolution4->success Yes fail Further Method Development Required check_resolution4->fail No

Caption: Troubleshooting workflow for co-eluting interferences.

Frequently Asked Questions (FAQs)

Q5: What are typical retention times for Trimethoprim and its common co-analyte, Sulfamethoxazole?

A5: Retention times can vary significantly based on the specific HPLC/LC-MS method used. However, the following table summarizes retention times from a few published methods for reference.

MethodColumnMobile PhaseFlow Rate (mL/min)Trimethoprim RT (min)Sulfamethoxazole RT (min)Reference
HPLC-UVC18Acetonitrile and Buffer (60:40)1.22.8732.204[1]
HPLC-UVC8Potassium hydrogen phosphate, acetonitrile, methanol, and water (pH 6.2)1.05.09.0[2]
HPLC-UVC18Triethylamine: Acetonitrile (30:70)1.04.3882.688[3]
LC-MS/MSC8Water with 0.1% formic acid and Methanol with 0.1% formic acid (gradient)Not Specified~1.5~2.0[4]

Q6: How can matrix effects in LC-MS analysis of Trimethoprim be minimized?

A6: Matrix effects, which cause ion suppression or enhancement, are a major challenge in bioanalysis. Here are some strategies to mitigate them:

  • Effective Sample Preparation: As mentioned earlier, using more selective sample preparation techniques like SPE can significantly reduce matrix components.

  • Chromatographic Separation: Optimize your chromatography to separate Trimethoprim from the regions where matrix effects are most pronounced (often at the beginning and end of the chromatogram).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Trimethoprim is the most effective way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Q7: My Trimethoprim peak is splitting. What could be the cause?

A7: Peak splitting can be caused by several factors:

  • Co-elution: As discussed in the troubleshooting guide, a closely eluting compound can cause the appearance of a split peak.

  • Column Issues: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to peak splitting. Reversing and flushing the column or replacing the frit might solve the issue. If a void has formed, the column will likely need to be replaced.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting. It is always best to dissolve the sample in the initial mobile phase if possible.

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Determination of Trimethoprim and Sulfamethoxazole in Pharmaceutical Formulations [1]

This protocol is adapted from a method for the analysis of Trimethoprim, Sulfamethoxazole, and Metoclopramide hydrochloride.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Sodium acetate.

    • Triethylamine.

    • Glacial acetic acid.

    • Deionized water.

  • Mobile Phase Preparation:

    • Prepare the buffer by dissolving 2.15 g of sodium acetate in 800 mL of deionized water.

    • Add 1 mL of triethylamine to the buffer.

    • Adjust the pH to 6.00 with glacial acetic acid.

    • The mobile phase is a mixture of acetonitrile and the prepared buffer in a 60:40 (v/v) ratio.

    • Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 254 nm.

  • Sample Preparation (for oral suspension):

    • Transfer a volume of the oral suspension equivalent to 80 mg of sulfamethoxazole to a 50-mL volumetric flask using about 30 mL of methanol.

    • Sonicate the mixture for 10 minutes with occasional shaking.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Centrifuge the solution and use the supernatant for further dilution with the mobile phase to achieve a final concentration within the calibration range.

Protocol 2: LC-MS/MS Method for Trimethoprim in Human Plasma [4]

This is a representative protocol for bioanalysis.

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

    • C8 column (e.g., 2.1 mm x 30 mm, 3.5 µm particle size).

  • Reagents:

    • Methanol (LC-MS grade).

    • Formic acid.

    • Deionized water.

    • Internal Standard (IS): A stable isotope-labeled Trimethoprim is recommended.

  • Sample Preparation (Protein Precipitation):

    • To 10 µL of plasma sample, add 70 µL of methanol containing the internal standard.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer 25 µL of the supernatant to a 96-well plate containing 75 µL of deionized water.

  • Chromatographic and MS Conditions:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Methanol with 0.1% (v/v) formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Operated in positive ion mode with Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for Trimethoprim and its IS would need to be optimized on the specific instrument.

Below is a diagram illustrating a general experimental workflow for Trimethoprim analysis by LC-MS/MS.

Experimental Workflow sample_collection Sample Collection (e.g., Plasma, Urine) sample_prep Sample Preparation (e.g., Protein Precipitation, SPE) sample_collection->sample_prep lc_separation LC Separation (Reverse Phase Column) sample_prep->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Result Reporting data_analysis->result

References

Technical Support Center: Enhancing Sensitivity for Low-Level Trimethoprim Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-level Trimethoprim.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying low levels of Trimethoprim?

A1: The most prevalent and sensitive techniques for low-level Trimethoprim quantification are High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and fluorescence spectroscopy. LC-MS/MS is generally the most sensitive and selective method.[1][2][3]

Q2: How can I improve the sensitivity of my HPLC-UV method for Trimethoprim analysis?

A2: To enhance sensitivity in HPLC-UV, consider the following:

  • Optimize Wavelength: Ensure you are using the maximum absorption wavelength for Trimethoprim, which is typically around 285 nm.[4]

  • Mobile Phase Composition: Adjust the mobile phase composition to achieve optimal peak shape and resolution. A common mobile phase is a mixture of methanol and water with a pH adjustment.[5][6]

  • Column Selection: Use a column with a smaller particle size or a narrower internal diameter to increase efficiency and signal-to-noise ratio.[7]

  • Injection Volume: Increase the injection volume, but be cautious of potential peak broadening.[8]

  • Sample Preparation: Implement a sample pre-concentration step, such as solid-phase extraction (SPE), to increase the analyte concentration before injection.[3]

Q3: My LC-MS/MS results for Trimethoprim are showing low sensitivity. What should I check?

A3: For low sensitivity in LC-MS/MS analysis of Trimethoprim, investigate these areas:

  • Ionization Source Parameters: Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizing and drying gases).[9][10]

  • Mass Spectrometry Parameters: Fine-tune the collision energy and cone voltage for the specific precursor-to-product ion transitions of Trimethoprim (e.g., m/z 291.1 → 230.0).[11]

  • Matrix Effects: Ion suppression from the sample matrix is a common issue. Use an appropriate internal standard and consider different sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample.[3]

  • Mobile Phase Additives: The use of additives like formic acid in the mobile phase can improve the ionization efficiency of Trimethoprim in positive ion mode.[2]

Q4: Can fluorescence spectroscopy be used for sensitive Trimethoprim quantification?

A4: Yes, fluorescence-based methods can offer high sensitivity for Trimethoprim. This can be achieved either through derivatization of Trimethoprim with a fluorescent tag or by using fluorescent probes that interact with Trimethoprim.[12][13][14] Excitation-emission matrix fluorescence has also been successfully used for its determination.[15]

Troubleshooting Guides

HPLC-UV Analysis
Issue Potential Cause Troubleshooting Steps
Low Peak Area/Height (Low Sensitivity) Sub-optimal UV wavelength.Set the detector to Trimethoprim's maximum absorbance wavelength (~285 nm).[4]
Inefficient mobile phase composition.Optimize the mobile phase, for instance, a methanol and water mixture with pH adjustment can be effective.[5][6]
Sample concentration is too low.Concentrate the sample using techniques like solid-phase extraction.[3]
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent or replace it if necessary.[8]
Inappropriate mobile phase pH.Adjust the pH of the mobile phase; a pH of 2.6 has been used successfully.[5][6]
Sample solvent incompatible with mobile phase.Dissolve the sample in the mobile phase whenever possible.
Baseline Noise or Drift Contaminated mobile phase or detector flow cell.Use high-purity solvents and freshly prepared mobile phase. Flush the detector flow cell.
Air bubbles in the system.Degas the mobile phase.[8]
LC-MS/MS Analysis
Issue Potential Cause Troubleshooting Steps
Weak Signal Intensity Inefficient ionization.Optimize ESI source parameters such as capillary voltage and source temperature.[9][10]
Sub-optimal MS/MS transition parameters.Optimize collision energy for the specific m/z transition of Trimethoprim.[10][11]
Ion suppression from matrix components.Improve sample cleanup using SPE or LLE.[3] Dilute the sample if possible.
Inconsistent Results (Poor Reproducibility) Fluctuations in the LC system.Check for leaks, ensure consistent pump performance, and allow for adequate column equilibration.[8]
Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.
No Peak Detected Incorrect MS/MS transition settings.Verify the precursor and product ion m/z values for Trimethoprim.
Analyte degradation.Check sample stability and storage conditions.

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) for Trimethoprim achieved by different analytical methods as reported in the literature.

Table 1: HPLC Methods

MethodMatrixLOQReference
HPLC-UVHuman Plasma10 ng/mL[1]
RP-HPLCLiquid Suspension0.08 mg/mL[6]
UV SpectrophotometryPure Drug0.346 µg/ml[4]

Table 2: LC-MS/MS Methods

MethodMatrixLOQReference
LC-MS/MSDrinking Water< 10 ng/L[3]
LC-MS/MSHoney1 µg/Kg[16]
UFLC-MS/MSSerum0.06 µg/mL[17]
LC-MS/MSPlasma1 ng/mL[11]

Experimental Protocols

Protocol 1: Sensitive Quantification of Trimethoprim in Human Plasma by HPLC-UV

This protocol is based on the methodology described by A. Tatar Ulu.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of human plasma, add a suitable internal standard.

    • Add 5 mL of the extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC-UV Analysis:

    • Column: C8, 5 µm, 4.6 x 250 mm.[1]

    • Mobile Phase: A mixture of potassium hydrogen phosphate buffer, acetonitrile, and methanol, adjusted to pH 6.2.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Injection Volume: 20 µL.

    • UV Detection: 285 nm.[4]

Protocol 2: Trace Analysis of Trimethoprim in Water by LC-MS/MS

This protocol is adapted from the method for analyzing antibiotics in drinking water.[3]

  • Sample Preparation (Solid-Phase Extraction):

    • To a 500 mL water sample, add a chlorine quenching agent like ascorbic acid if necessary.[3]

    • Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with methanol followed by deionized water.

    • Load the water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with acidified methanol (e.g., 0.1% formic acid).[3]

    • Evaporate the eluate and reconstitute in a smaller volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Column: A suitable C18 column.

    • Mobile Phase A: Water with 0.1% formic acid.[2]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

    • Gradient: A suitable gradient from high aqueous to high organic.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Ionization: Positive electrospray ionization (ESI+).

    • MS/MS Transition: Monitor the transition for Trimethoprim (e.g., m/z 291.1 → 230.0).[11]

Visualizations

experimental_workflow_hplcuv cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract centrifuge Centrifuge extract->centrifuge evaporate Evaporate Organic Layer centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample reconstitute->inject separate HPLC Separation (C8 Column) inject->separate detect UV Detection (285 nm) separate->detect quantify Quantification detect->quantify

Caption: Workflow for Trimethoprim quantification in plasma by HPLC-UV.

experimental_workflow_lcmsms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis water Water Sample spe_load Load Sample water->spe_load spe_condition Condition SPE Cartridge spe_condition->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute with Acidified Methanol spe_wash->spe_elute concentrate Evaporate & Reconstitute spe_elute->concentrate inject Inject Sample concentrate->inject separate LC Separation (C18 Column) inject->separate ionize ESI+ Ionization separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for trace Trimethoprim analysis in water by LC-MS/MS.

References

Best practices for preventing contamination in Trimethoprim-d3 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for preventing contamination in Trimethoprim-d3 stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our experiments?

This compound is a deuterated form of Trimethoprim, a synthetic antibiotic. In analytical chemistry, particularly in mass spectrometry-based assays, it is commonly used as an internal standard (IS).[1][2][3] The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte (Trimethoprim) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer while behaving similarly during sample preparation and analysis, which helps to correct for variations and improve the accuracy and precision of quantification.[1][3]

Q2: What are the recommended solvents for preparing this compound stock solutions?

This compound is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. For LC-MS applications, it is crucial to use high-purity, LC-MS grade solvents to minimize the introduction of contaminants.

Q3: What are the optimal storage conditions and stability of this compound stock solutions?

There is some variability in reported storage stability. To ensure the integrity of your stock solutions, we recommend adhering to the following consolidated guidelines:

Storage ConditionStock Solution StabilitySolid Compound Stability
-80°CUp to 6 months≥ 4 years
-20°CUp to 1 month≥ 4 years

Note: It is always recommended to refer to the manufacturer's certificate of analysis for specific storage and stability information for your lot of this compound.

Troubleshooting Guide

Q4: I am observing unexpected peaks (ghost peaks) in my blank injections. What could be the cause?

Ghost peaks in blank injections are a common sign of contamination in your LC-MS system. The source could be the this compound stock solution or the analytical system itself.

  • Contaminated Stock Solution:

    • Leachates from storage vials: Plasticizers like phthalates can leach from plastic tubes into the solvent.

    • Solvent impurities: Using low-grade solvents can introduce a variety of organic contaminants.

    • Cross-contamination: Improper handling or cleaning of laboratory equipment can introduce other analytes into your stock solution.

  • System Contamination:

    • Carryover from previous injections: Highly concentrated samples can adsorb to the injector, column, or tubing and elute in subsequent runs.[4]

    • Contaminated mobile phase: Impurities in the mobile phase solvents or additives can accumulate on the column and elute as distinct peaks.

    • Contaminated LC system components: The injector, pump, tubing, and fittings can all be sources of contamination if not properly maintained.

Q5: My analyte signal is showing significant suppression or enhancement. Could my this compound stock solution be the problem?

Ion suppression or enhancement occurs when co-eluting compounds affect the ionization efficiency of the analyte in the mass spectrometer's ion source.[4][5][6][7][8] While the internal standard is meant to compensate for this, a contaminated stock solution can exacerbate the problem.

  • Possible Causes Related to Stock Solution:

    • Presence of co-eluting contaminants: If the stock solution is contaminated with a substance that elutes at the same time as Trimethoprim, it can interfere with the ionization of both the analyte and the internal standard, leading to inaccurate quantification.

    • High concentration of the internal standard: An excessively high concentration of the internal standard can itself cause ion suppression for the analyte.

Q6: The isotopic purity of my this compound appears to be compromised. What could have led to this?

Isotopic purity is critical for the accuracy of your results. A decrease in isotopic purity can be due to:

  • Isotopic Exchange: Protons from residual water or other protic solvents in your stock solution can exchange with the deuterium atoms on the this compound molecule, particularly if stored for extended periods under suboptimal conditions.

  • Contamination with unlabeled Trimethoprim: This can occur through cross-contamination during weighing, dissolution, or handling if both labeled and unlabeled compounds are used in the same laboratory space.

Experimental Protocols

Protocol for Preparation of a 1 mg/mL this compound Stock Solution

This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound in LC-MS grade methanol, with best practices to minimize contamination.

Materials:

  • This compound solid

  • LC-MS grade Methanol

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Amber glass vials with PTFE-lined caps

  • Glass pipettes or syringes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Pre-cleaning of Glassware: Thoroughly clean all glassware with a suitable laboratory detergent, followed by rinsing with deionized water and then with LC-MS grade methanol. Dry the glassware in an oven at a high temperature (e.g., 150°C) for at least 4 hours and allow it to cool to room temperature in a desiccator before use.

  • Weighing: Accurately weigh approximately 10 mg of this compound solid using a calibrated analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed this compound to a 10 mL volumetric flask. Add approximately 5 mL of LC-MS grade methanol.

  • Solubilization: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for 30 seconds and an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with LC-MS grade methanol.

  • Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, pre-cleaned amber glass vials with PTFE-lined caps. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Labeling and Storage: Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer. Store the vials at -20°C or -80°C as per the stability data table.

Quality Control Protocol for this compound Stock Solution

1. LC-MS Analysis for Purity and Contamination Check:

  • Objective: To verify the identity and purity of the this compound stock solution and to check for the presence of contaminants.

  • Procedure:

    • Prepare a working solution by diluting the stock solution to an appropriate concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

    • Inject a blank (mobile phase) to establish the baseline.

    • Inject the working solution of this compound.

    • Analyze the data for:

      • The presence of the expected molecular ion for this compound.

      • The absence of significant peaks in the blank injection.

      • The presence of any unexpected peaks in the this compound injection, which could indicate impurities or degradation products.

2. NMR Spectroscopy for Isotopic Purity Verification:

  • Objective: To confirm the isotopic enrichment of the this compound.

  • Procedure:

    • Prepare a concentrated sample of the this compound stock solution by evaporating a known volume of the solvent and re-dissolving the residue in a suitable deuterated NMR solvent (e.g., DMSO-d6).

    • Acquire a high-resolution proton (¹H) NMR spectrum.

    • Integrate the signals corresponding to the protons in the methoxy group where deuteration has occurred and compare this to the integration of other non-deuterated protons in the molecule. The reduced integration of the target methoxy signal will give an indication of the degree of deuteration.[9][10][11][12]

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage Start Start Clean_Glassware Pre-clean Glassware Start->Clean_Glassware Weigh_Compound Weigh this compound Clean_Glassware->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Dilute Dilute to Volume Dissolve->Dilute Aliquot Aliquot into Vials Dilute->Aliquot LCMS_Purity LC-MS Purity Check Aliquot->LCMS_Purity NMR_Isotopic NMR Isotopic Purity Aliquot->NMR_Isotopic Store Store at -20°C / -80°C LCMS_Purity->Store NMR_Isotopic->Store End End Store->End

Caption: Workflow for Preparing a Contamination-Free this compound Stock Solution.

Troubleshooting_Contamination cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Ghost_Peaks Ghost Peaks in Blank Leachates Leachates from Vials Ghost_Peaks->Leachates Solvent_Impurity Solvent Impurity Ghost_Peaks->Solvent_Impurity Cross_Contamination Cross-Contamination Ghost_Peaks->Cross_Contamination System_Carryover System Carryover Ghost_Peaks->System_Carryover Ion_Suppression Ion Suppression/ Enhancement Ion_Suppression->Solvent_Impurity Ion_Suppression->Cross_Contamination Isotopic_Impurity Isotopic Impurity Isotopic_Impurity->Cross_Contamination Isotopic_Exchange Isotopic Exchange Isotopic_Impurity->Isotopic_Exchange Use_Glass Use Glass Vials Leachates->Use_Glass High_Purity_Solvents Use High-Purity Solvents Solvent_Impurity->High_Purity_Solvents Proper_Cleaning Proper Cleaning Protocols Cross_Contamination->Proper_Cleaning System_Wash Implement System Washes System_Carryover->System_Wash Proper_Storage Ensure Proper Storage Isotopic_Exchange->Proper_Storage

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Trimethoprim: The Gold Standard Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the use of a stable isotope-labeled internal standard, Trimethoprim-d3, versus a structural analog for the quantitative analysis of Trimethoprim in biological matrices. The performance of an analytical method is critically dependent on the choice of internal standard, which is used to correct for variability during sample processing and analysis. This document summarizes key performance data from published studies and provides a detailed experimental protocol for method validation.

The Critical Role of the Internal Standard

In bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard (IS) is essential for achieving accurate and precise quantification of an analyte. The IS is a compound of known concentration that is added to all samples, calibrators, and quality control samples. Its signal is used to normalize the signal of the analyte of interest, thereby compensating for variations in sample extraction, matrix effects, and instrument response.

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. For this reason, stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in bioanalysis. Structural analogs, which are molecules with similar chemical structures to the analyte, are a viable alternative when a SIL-IS is not available.

Performance Comparison: this compound vs. Structural Analog

Table 1: Performance Data for an LC-MS/MS Method Using this compound as the Internal Standard

Validation ParameterTypical PerformanceAcceptance Criteria (FDA/EMA)
Linearity (Correlation Coefficient, r²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2]Signal-to-Noise Ratio ≥ 5
Intra-day Precision (%RSD) < 15%[1][2]≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%[1][2]≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15%[1][2]Within ± 15% (± 20% at LLOQ)
Recovery Consistent and reproducibleNot strictly defined, but should be consistent

Table 2: Performance Data for an LC-MS/MS Method Using a Structural Analog as the Internal Standard (e.g., Pyrimethamine)

Validation ParameterTypical PerformanceAcceptance Criteria (FDA/EMA)
Linearity (Correlation Coefficient, r²) > 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mLSignal-to-Noise Ratio ≥ 5
Intra-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%RSD) < 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15%Within ± 15% (± 20% at LLOQ)
Recovery May show higher variabilityNot strictly defined, but should be consistent

Discussion of Performance:

From the tables, it is evident that well-validated methods using either type of internal standard can meet the stringent requirements of regulatory bodies like the FDA and EMA. However, the key advantage of using this compound lies in its ability to more effectively compensate for matrix effects and variability in extraction recovery due to its near-identical physicochemical properties to Trimethoprim. This can lead to improved precision and accuracy, particularly when analyzing complex biological matrices. While a structural analog can provide acceptable results, there is a higher potential for differential behavior between the analyte and the internal standard during sample processing and analysis, which may lead to greater variability.

Experimental Protocol: Validation of an LC-MS/MS Method for Trimethoprim in Human Plasma

This section details a typical protocol for the validation of a bioanalytical method for the quantification of Trimethoprim in human plasma using this compound as the internal standard.

1. Materials and Reagents:

  • Trimethoprim reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Control human plasma (K2EDTA)

2. Stock and Working Solutions:

  • Prepare stock solutions of Trimethoprim and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of Trimethoprim by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard solution of this compound (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve a concentration range (e.g., 10-1000 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high (e.g., 30, 400, and 800 ng/mL).

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Trimethoprim: m/z 291.1 → 230.1

    • This compound: m/z 294.1 → 233.1

6. Validation Parameters and Acceptance Criteria:

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no significant interference at the retention times of Trimethoprim and this compound.

  • Linearity: Analyze calibration standards in duplicate over at least three separate runs. The correlation coefficient (r²) should be ≥ 0.99.

  • Precision and Accuracy: Analyze QC samples at three levels (low, medium, high) in six replicates in at least three separate runs. The intra- and inter-day precision (%RSD) should not exceed 15% (20% at LLOQ), and the accuracy (% bias) should be within ±15% (±20% at LLOQ).

  • Recovery: Compare the peak area of extracted samples to that of unextracted samples at three QC levels.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked blank plasma to that of the analyte in a neat solution at low and high QC levels.

  • Stability: Evaluate the stability of Trimethoprim in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualizing the Workflow

To further clarify the experimental process and the logical relationships in method validation, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis stock Stock Solutions (TMP & TMP-d3) working_std Working Standards (TMP) stock->working_std working_is Working IS (TMP-d3) stock->working_is cal_qc Calibration & QC Samples (in Plasma) working_std->cal_qc add_is Add IS to Plasma cal_qc->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection data_processing Data Processing (Quantification) detection->data_processing Data Acquisition

Caption: Experimental workflow for the analysis of Trimethoprim in plasma.

validation_logic linearity Linearity & Range accuracy Accuracy precision Precision selectivity Selectivity lloq LLOQ recovery Recovery matrix_effect Matrix Effect stability Stability method_validation Bioanalytical Method Validation method_validation->linearity method_validation->accuracy method_validation->precision method_validation->selectivity method_validation->lloq method_validation->recovery method_validation->matrix_effect method_validation->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The validation of an analytical method is a critical step in drug development, ensuring the reliability and reproducibility of quantitative data. When analyzing Trimethoprim in biological matrices, the use of a stable isotope-labeled internal standard, this compound, is highly recommended. While methods using structural analogs can be validated to meet regulatory standards, this compound offers superior performance in mitigating variability, particularly from matrix effects, leading to more robust and reliable data. This guide provides the necessary framework for researchers to develop and validate a high-quality analytical method for Trimethoprim, ultimately contributing to the successful progression of their research and development programs.

References

A Head-to-Head Comparison: Trimethoprim-d3 vs. C13-labeled Trimethoprim as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of two commonly used isotopically labeled internal standards for Trimethoprim: the deuterium-labeled Trimethoprim-d3 and the carbon-13-labeled Trimethoprim.

When quantifying Trimethoprim in complex biological matrices such as plasma or urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial to correct for variability during sample preparation and analysis. The ideal internal standard co-elutes with the analyte and experiences identical ionization effects. While both this compound and C13-labeled Trimethoprim are used for this purpose, their performance can differ due to the nature of their isotopic labeling.

Executive Summary: Performance at a Glance

Carbon-13 labeled internal standards are generally considered the gold standard in LC-MS/MS bioanalysis due to their closer physicochemical similarity to the unlabeled analyte.[1] This often translates to better co-elution and more accurate compensation for matrix effects. Deuterium-labeled standards, while widely used and often more readily available, can sometimes exhibit chromatographic separation from the analyte, a phenomenon known as the "isotope effect," which can potentially compromise data accuracy.[1]

Quantitative Performance Comparison

The following table summarizes the expected performance differences between this compound and C13-labeled Trimethoprim based on established principles of isotopic labeling in mass spectrometry.

Performance ParameterThis compoundC13-labeled TrimethoprimRationale
Chromatographic Co-elution with Trimethoprim Potential for slight retention time shift (typically elutes slightly earlier)Expected to have identical retention timeThe larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior.[1]
Matrix Effect Compensation Generally good, but can be compromised if retention time shiftsExcellent, as it experiences the same matrix effects as the analyte due to co-elutionFor accurate compensation, the internal standard must be exposed to the same co-eluting matrix components as the analyte.
Accuracy & Precision High, but may be slightly lower than C13-labeled standard if significant isotope effects are presentVery high, considered the more robust option for ensuring accuracy and precisionIdentical chemical behavior minimizes variability in sample processing and analysis.
Risk of Isotopic Exchange Low, but possible depending on the position of the deuterium labelVirtually none, as the C-C bond is stable under typical bioanalytical conditionsDeuterium atoms on certain functional groups can be susceptible to back-exchange with hydrogen atoms.
Availability & Cost Generally more widely available and cost-effectiveMay be less readily available and more expensiveSynthesis of C13-labeled compounds can be more complex.

Experimental Protocol: Quantification of Trimethoprim in Human Plasma

This section details a representative LC-MS/MS method for the quantification of Trimethoprim in human plasma, which can be adapted to compare the performance of this compound and C13-labeled Trimethoprim.

1. Materials and Reagents

  • Trimethoprim analytical standard

  • This compound or C13-labeled Trimethoprim internal standard

  • Human plasma (blank)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Standard Solutions Preparation

  • Prepare stock solutions of Trimethoprim and the internal standard (this compound or C13-labeled Trimethoprim) in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Trimethoprim by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Prepare a working internal standard solution by diluting the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of the working internal standard solution (100 ng/mL in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 Series HPLC or equivalent

  • Column: Zorbax XDB-C8, 2.1 mm x 30 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Agilent 6410 Series Triple Quadrupole MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Trimethoprim: 291.1 → 230.1

    • This compound: 294.1 → 233.1

    • C13-labeled Trimethoprim (assuming 3 labels): 294.1 → 233.1

Visualizing the Workflow and Comparison

experimental_workflow Experimental Workflow for Trimethoprim Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add Internal Standard (TMP-d3 or C13-TMP) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute inject Injection reconstitute->inject lc LC Separation (C8 Column) inject->lc ms MS/MS Detection (MRM) lc->ms integrate Peak Integration ms->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification calculate->quantify

Caption: A flowchart illustrating the key steps in the bioanalytical workflow for quantifying Trimethoprim in plasma using an internal standard.

comparison_logic Logical Comparison of Internal Standards cluster_d3 This compound cluster_c13 C13-labeled Trimethoprim start Choice of Internal Standard for Trimethoprim cluster_d3 cluster_d3 start->cluster_d3 cluster_c13 cluster_c13 start->cluster_c13 d3_pros Pros: - Cost-effective - Widely available d3_cons Cons: - Potential retention time shift - Possible differential matrix effects c13_pros Pros: - Co-elutes with analyte - Superior matrix effect compensation - Higher accuracy c13_cons Cons: - Higher cost - Potentially limited availability

Caption: A diagram outlining the key advantages and disadvantages of this compound versus C13-labeled Trimethoprim.

Discussion and Recommendations

The primary advantage of C13-labeled Trimethoprim lies in its identical chemical structure to the native analyte, which ensures co-elution and, therefore, the most accurate compensation for matrix effects. This is particularly critical in complex biological matrices where co-eluting endogenous components can cause ion suppression or enhancement, leading to inaccurate quantification.

This compound, while a viable and widely used internal standard, carries the inherent risk of the "deuterium isotope effect." This can manifest as a slight shift in retention time, causing the analyte and internal standard to experience different degrees of matrix effects, which can introduce a bias in the results. While this effect is not always significant, it necessitates careful validation to ensure it does not impact the accuracy of the assay.

References

LC-MS versus HPLC-UV for Trimethoprim Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis, the accurate and efficient quantification of active pharmaceutical ingredients (APIs) is paramount. Trimethoprim, an antibiotic commonly used to treat urinary tract infections, is no exception. For researchers, scientists, and drug development professionals, selecting the appropriate analytical technique is a critical decision that impacts data quality, sample throughput, and overall project timelines. This guide provides a detailed comparison of two prevalent analytical methods for Trimethoprim analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Performance Comparison: A Quantitative Overview

The choice between LC-MS and HPLC-UV often hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The following table summarizes key performance metrics for the analysis of Trimethoprim using both techniques, based on experimental data from various studies.

Performance MetricLC-MS/MSHPLC-UV
Limit of Detection (LOD) 0.008 - 0.15 µg/L[1][2]0.0066 - 0.50 µg/mL[3][4]
Limit of Quantitation (LOQ) 0.0242 - 0.50 µg/L[1][2]0.022 - 1.0 µg/mL[3][4]
Linearity Range 0.5 - 100.0 µg/L[1]1 - 30 µg/mL[5]
Accuracy (% Recovery) 92.5% - 109.3%[6]99.0% - 102.5%[2]
Precision (%RSD) < 4% - < 15%[6][7][8]< 2% - < 15%[7][8][9]
Run Time 2.5 minutes[7][8]8 - 18 minutes[3][7][8]

As the data indicates, LC-MS/MS generally offers significantly higher sensitivity, with lower limits of detection and quantitation, making it the preferred method for trace-level analysis.[1][2] Conversely, HPLC-UV provides robust and reliable results with excellent accuracy and precision within its effective concentration range.[2][9] A major advantage of LC-MS is its considerably shorter run time, which can dramatically increase sample throughput in high-demand laboratory settings.[7][8]

Experimental Workflows

The fundamental difference between the two techniques lies in their detection methods. HPLC-UV relies on the principle of light absorption by the analyte at a specific wavelength, while LC-MS identifies and quantifies the analyte based on its mass-to-charge ratio. This distinction in the detector leads to variations in the overall experimental workflow.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection & Data Analysis SP Sample Collection (e.g., Plasma, Tablets) Extraction Extraction (e.g., LLE, SPE, Precipitation) SP->Extraction Filtration Filtration Extraction->Filtration HPLC HPLC System (Pump, Injector, Column) Filtration->HPLC UV_Det UV-Vis Detector HPLC->UV_Det HPLC-UV Path MS_Det Mass Spectrometer HPLC->MS_Det LC-MS Path Data_UV Data Acquisition & Quantification (UV) UV_Det->Data_UV Data_MS Data Acquisition & Quantification (MS) MS_Det->Data_MS

General analytical workflow for Trimethoprim analysis.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, the following sections detail typical experimental methodologies for both LC-MS and HPLC-UV analysis of Trimethoprim.

LC-MS/MS Method

A sensitive and selective liquid chromatography-mass spectrometry method is often employed for the determination of Trimethoprim in biological matrices.

  • Sample Preparation: Analytes and internal standards are typically extracted from plasma using liquid-liquid extraction with a solvent like ethyl acetate.[6]

  • Chromatography:

    • Column: A C18 column (e.g., Agilent Extend-C18, 2.1 mm x 50 mm, 3.5 µm) is commonly used.[6]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and a mixture of acetonitrile and methanol (1:1, v/v) is often utilized.[6]

  • Mass Spectrometry:

    • Ionization: Positive ion mode electrospray ionization (ESI) is a standard technique.[6]

    • Detection: Selected ion monitoring (SIM) mode is used for the quantification of target fragment ions, for instance, m/z 290.9 for Trimethoprim.[6]

HPLC-UV Method

A robust and widely used method for the quantification of Trimethoprim in pharmaceutical formulations involves reversed-phase HPLC with UV detection.

  • Sample Preparation: For solid dosage forms, tablets are typically crushed, and a powder equivalent to a specific amount of Trimethoprim is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter.[3][9]

  • Chromatography:

    • Column: An Inertsil C8 (100 x 4.6 mm, 5 µm) or a similar C18 column is a common choice.[3]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of acetonitrile and a buffer solution, is frequently used.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[5][10]

  • Detection:

    • Wavelength: UV detection is performed at the maximum absorbance wavelength for Trimethoprim, which is around 250 nm.[3]

Conclusion: Making the Right Choice

Both LC-MS and HPLC-UV are powerful analytical techniques for the determination of Trimethoprim. The selection of the most appropriate method depends on the specific analytical needs.

LC-MS is the superior choice when:

  • High sensitivity and low detection limits are required, particularly for bioanalytical studies.

  • High sample throughput is a priority, as the run times are significantly shorter.[7][8]

  • Complex matrices are being analyzed, as the selectivity of mass spectrometry can minimize interferences.[11][12]

HPLC-UV is a suitable and cost-effective option when:

  • Analyzing pharmaceutical formulations with higher concentrations of Trimethoprim.

  • The highest sensitivity is not a critical requirement.

  • A robust, reliable, and widely available analytical technique is preferred.

By carefully considering the performance characteristics, experimental requirements, and the specific goals of the analysis, researchers can confidently select the optimal method for their Trimethoprim quantification needs.

References

A Comparative Guide to Inter-laboratory Validation of Trimethoprim Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of Trimethoprim, a widely used antibiotic. The performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry are objectively evaluated based on published validation data. This document is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for Trimethoprim quantification is critical and depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and UV-Spectrophotometry based on data from various validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Trimethoprim Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Sample MatrixReference
0.25 - 5>0.99Not Reported<15%0.20.25Plasma[1]
0.01 - 3 (ppm)>0.9999 - 102.5%<2.0%0.008 (ppm)0.0242 (ppm)Pharmaceutical Formulations[2]
10 - 600.998398.99 - 99.12%0.011 - 0.891%0.4460.346Pure Drug and Tablets[3]
1.2 - 400.9954Not Reported<7% (intra-assay), <10% (inter-assay)0.06Not ReportedSerum[4][5]
Table 2: Performance Characteristics of LC-MS/MS Methods for Trimethoprim Quantification
Linearity Range (ng/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (ng/mL)LOQ (ng/mL)Sample MatrixReference
100 - 50,000 (DPS)≥0.995Within ±15%<15%Not Reported100 (DPS)Dried Plasma Spots (DPS)[6]
500 - 250,000 (DUS)≥0.995Within ±15%<15%Not Reported500 (DUS)Dried Urine Spots (DUS)[6]
1.2 - 40 (µg/mL)0.9954Not Reported<7% (intra-assay), <10% (inter-assay)0.06 (µg/mL)Not ReportedSerum[4][5]
20 - 750 (mg/kg)>0.9990.8 - 104.5%3.2 - 8.3%5.4 - 48.3 (mg/kg)10.4 - 119.3 (mg/kg)Medicated Feed[7]
Table 3: Performance Characteristics of UV-Visible Spectrophotometric Methods for Trimethoprim Quantification
Linearity Range (µg/mL)Correlation Coefficient (r²)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Sample MatrixReference
10 - 600.999998.99 - 99.12%0.031 - 0.891%0.4460.346Pure and Marketed Formulation[3]
10 - 50Not ReportedNot ReportedNot ReportedNot ReportedNot ReportedPharmaceutical[8]
1 - 350.9976Not ReportedNot ReportedNot ReportedNot ReportedPharmaceutical[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of results across different laboratories. Below are summaries of the experimental protocols used in the cited validation studies.

High-Performance Liquid Chromatography (HPLC-UV)
  • Sample Preparation: For plasma samples, a common procedure involves protein precipitation with acetonitrile, followed by vortexing and centrifugation. The resulting supernatant is then diluted and injected into the HPLC system.[4][5] For pharmaceutical formulations, tablets are typically crushed, and the powder equivalent to a specific dose is dissolved in a suitable solvent like a mobile phase component, sonicated, and filtered before injection.[9]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is frequently used.[9][10]

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, triethylamine in acetic acid) and an organic solvent (e.g., acetonitrile, methanol) is common. The exact ratio varies depending on the specific method.[1][10]

    • Flow Rate: Typically around 1.0 mL/min.[1][10]

    • Detection: UV detection is performed at a wavelength where Trimethoprim shows maximum absorbance, often around 225 nm or 285 nm.[1][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to HPLC-UV, sample preparation for biological fluids like plasma or serum involves protein precipitation using a solvent such as acetonitrile, which may contain an isotopically labeled internal standard.[4][5] After centrifugation, the supernatant is often diluted before injection.[4][6] For solid samples like medicated feed, an extraction step with a mixture of acetonitrile and a buffer is employed.[7]

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: A C18 or similar reversed-phase column is used for separation.[6] The mobile phase typically consists of a gradient of an aqueous solution with a modifier like formic acid and an organic solvent such as methanol or acetonitrile.[6]

    • Mass Spectrometry: Analysis is often performed using an electrospray ionization (ESI) source in positive ion mode.[4][5]

UV-Visible Spectrophotometry
  • Sample Preparation: A pure drug or the active ingredient from a crushed tablet is dissolved in a suitable solvent, typically methanol.[3]

  • Spectrophotometric Conditions:

    • Solvent: Methanol is a commonly used solvent.[3]

    • Wavelength of Maximum Absorbance (λmax): The absorbance of the resulting solution is measured at the λmax of Trimethoprim, which is approximately 285 nm.[3]

    • Quantification: The concentration is determined by comparing the absorbance of the sample to a calibration curve prepared with standard solutions.[3]

Inter-laboratory Validation Workflow

An inter-laboratory validation study, also known as a collaborative study, is essential to assess the reproducibility and robustness of an analytical method when performed by different analysts in different laboratories. The following diagram illustrates a typical workflow for such a study.

InterLaboratoryValidationWorkflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives (e.g., assess method reproducibility) B Select Participating Laboratories A->B C Develop and Standardize Analytical Protocol B->C D Prepare and Distribute Homogeneous Test Samples C->D E Each Laboratory Analyzes Test Samples Following the Protocol D->E Shipment F Data Collection and Reporting (Raw data, instrument parameters, deviations) E->F G Statistical Analysis of Results (e.g., ANOVA, Cochran's test) F->G Submission H Evaluate Method Performance (Repeatability, Reproducibility) G->H I Final Study Report and Publication H->I

Caption: Workflow for an inter-laboratory validation study.

References

Performance Evaluation of Internal Standards for Trimethoprim Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Trimethoprim, a widely used antibiotic, in complex biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. The use of an appropriate internal standard (IS) is critical in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to compensate for variations in sample preparation and instrument response. This guide provides a comparative evaluation of the two main types of internal standards used for Trimethoprim analysis: isotopically labeled standards and structural analogs.

The Critical Role of Internal Standards in Bioanalysis

An internal standard is a compound with a known concentration that is added to samples, calibrators, and quality controls. Ideally, an IS should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization. This mimicry allows for the correction of potential errors, thereby improving the accuracy and precision of the quantification. The choice of an internal standard can significantly impact the robustness and reliability of an analytical method.

Types of Internal Standards for Trimethoprim

The two primary categories of internal standards employed in the analysis of Trimethoprim are:

  • Isotopically Labeled Internal Standards: These are considered the "gold standard" in quantitative mass spectrometry.[1][2] They are molecules in which one or more atoms have been replaced with their heavier isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). For Trimethoprim, deuterated forms such as Trimethoprim-d9 are commonly utilized.[3][4] The key advantage of isotopically labeled standards is their near-identical physicochemical properties to the analyte, leading to co-elution and similar behavior during sample processing and ionization.[1]

  • Structural Analog Internal Standards: These are compounds that are chemically similar to the analyte but not identical. For Trimethoprim analysis, various structural analogs have been reported in the literature, though less frequently in recent highly sensitive LC-MS/MS methods.

Performance Comparison: Isotopically Labeled vs. Structural Analogs

It is a widely accepted principle in bioanalysis that stable isotopically labeled internal standards generally yield better assay performance compared to structural analogs.[2][5] This is because they are more effective at compensating for matrix effects, which are a major source of variability in LC-MS/MS analysis.[6] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of the measurement.[6] Since an isotopically labeled IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[1][7] Structural analogs, having different retention times and potentially different ionization efficiencies, may not effectively compensate for these effects.[5]

The following table summarizes typical performance characteristics for methods using an isotopically labeled internal standard (Trimethoprim-d9) for Trimethoprim analysis, as reported in a high-throughput method.[3][8] Data for a specific structural analog in a modern LC-MS/MS method for Trimethoprim is not as prevalent in recent literature, reflecting the industry's shift towards isotopically labeled standards for achieving high accuracy and precision.

Performance ParameterIsotopically Labeled IS (Trimethoprim-d9)
Intra-assay Precision (%CV) < 7%[3][8]
Inter-assay Precision (%CV) < 10%[3][8]
Linearity (r) > 0.995[3][8]

Note: The data presented is based on a validated method for the quantification of Trimethoprim in serum using Trimethoprim-d9 as the internal standard.[3][8] The performance of a structural analog can vary significantly depending on the specific compound chosen and the complexity of the matrix.

Experimental Protocols

Below are representative experimental protocols for the quantification of Trimethoprim using an isotopically labeled internal standard.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of serum, add 200 µL of acetonitrile containing the isotopically labeled internal standard (e.g., Trimethoprim-d9).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typical flow rates range from 0.2 to 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Trimethoprim and its internal standard.

Visualizing the Workflow and Logic

To better illustrate the processes and decisions involved in Trimethoprim analysis with an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Serum) Add_IS Add Internal Standard (e.g., Trimethoprim-d9) Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (ESI+, MRM) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination (from Calibration Curve) Ratio_Calculation->Concentration_Determination Final_Result Final Result Concentration_Determination->Final_Result Internal_Standard_Selection Goal Accurate Quantification of Trimethoprim IS_Type Choice of Internal Standard Goal->IS_Type Isotopically_Labeled Isotopically Labeled (e.g., Trimethoprim-d9) IS_Type->Isotopically_Labeled Recommended Structural_Analog Structural Analog IS_Type->Structural_Analog Alternative (with caution) Isotopically_Labeled_Pros Pros: - Co-elution with analyte - Identical chemical properties - Excellent compensation for matrix effects - High accuracy and precision Isotopically_Labeled->Isotopically_Labeled_Pros Isotopically_Labeled_Cons Cons: - Higher cost - Potential for isotopic interference Isotopically_Labeled->Isotopically_Labeled_Cons Structural_Analog_Pros Pros: - Lower cost - Readily available Structural_Analog->Structural_Analog_Pros Structural_Analog_Cons Cons: - Different retention time - Incomplete compensation for matrix effects - Potential for different ionization efficiency - Lower accuracy and precision Structural_Analog->Structural_Analog_Cons

References

The Gold Standard for Trimethoprim Quantification: Justification for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioanalytical research and drug development, the accurate quantification of therapeutic agents is paramount. For Trimethoprim, an antibiotic commonly used in combination with sulfamethoxazole, achieving precise and reliable measurements in complex biological matrices presents a significant analytical challenge. This guide provides a comprehensive justification for the use of stable isotope-labeled (SIL) internal standards in the liquid chromatography-mass spectrometry (LC-MS) based quantification of Trimethoprim, establishing it as the gold standard method. Through a detailed comparison with alternative approaches and the presentation of supporting data, we demonstrate the superior performance of SIL internal standards in mitigating analytical variability and ensuring data integrity.

Mitigating the Matrix Effect: The Core Challenge in Bioanalysis

Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous and exogenous components. During LC-MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect".[1][2] This can lead to either ion suppression or enhancement, resulting in significant inaccuracies and imprecision in quantitative results.[1] The unpredictable nature of the matrix effect makes it a critical hurdle to overcome in bioanalytical method development.[2][3]

Stable isotope-labeled internal standards are the most effective tool to compensate for these matrix effects.[4][5] A SIL internal standard is a version of the analyte (in this case, Trimethoprim) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[6][7] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical.[5]

The Superiority of Stable Isotope-Labeled Internal Standards

The primary advantage of a SIL internal standard is its ability to co-elute with the analyte and experience the same matrix effects.[4] As the SIL internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, any variation in the analytical process affects both compounds to the same extent.[8][9] The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the variability and leading to more accurate and precise results.[7]

In contrast, traditional internal standards, which are structurally similar but not identical to the analyte, may not co-elute perfectly and can be affected differently by the matrix, potentially increasing measurement uncertainty.[4] The use of a SIL internal standard is now considered the first choice for quantitative bioanalytical LC-MS assays due to its proven ability to reduce variations and improve the accuracy and precision of the analysis.[8]

Comparative Performance Data

The following table summarizes typical performance data for LC-MS/MS methods for the quantification of Trimethoprim using a stable isotope-labeled internal standard, demonstrating the high level of precision and accuracy achievable.

ParameterPerformance with SIL Internal Standard (e.g., Trimethoprim-d9)
Intra-assay Precision (%CV) < 7%[10][11]
Inter-assay Precision (%CV) < 10%[10][11]
Linearity (r²) > 0.995[10][11]
Recovery Consistent and reproducible[12]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

This section outlines a typical experimental protocol for the quantification of Trimethoprim in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the internal standard working solution (e.g., Trimethoprim-d9 at a known concentration).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • MS/MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both Trimethoprim and its SIL internal standard (e.g., Trimethoprim-d9).

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of Trimethoprim to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Trimethoprim in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing the Justification and Workflow

To further illustrate the rationale and process, the following diagrams are provided.

G cluster_0 Analytical Challenges cluster_1 Solution cluster_2 Mechanism of Action cluster_3 Outcome Matrix Complex Biological Matrix Variability Analytical Variability Matrix->Variability causes Correction Correction for Variability Variability->Correction SIL_IS Stable Isotope-Labeled Internal Standard (SIL IS) Coelution Co-elution with Analyte SIL_IS->Coelution Coelution->Correction enables Result Accurate and Precise Quantification of Trimethoprim Correction->Result

Caption: Logical justification for using a SIL internal standard.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Result Start Biological Sample (e.g., Plasma) Spike Spike with Trimethoprim-SIL IS Start->Spike Extract Protein Precipitation & Extraction Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Final Accurate Trimethoprim Concentration Quantify->Final

Caption: Analytical workflow for Trimethoprim quantification.

Conclusion

The use of a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Trimethoprim in biological matrices by LC-MS. Its ability to effectively compensate for matrix effects and other sources of analytical variability ensures the generation of high-quality, reliable data, which is critical for researchers, scientists, and drug development professionals. While other internal standards can be used, the evidence overwhelmingly supports the adoption of SIL internal standards as the benchmark for robust and defensible bioanalytical results.

References

Navigating Bioanalysis: A Comparative Guide to Internal Standard Use Under Global Regulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalysis, the proper use of internal standards is a cornerstone of robust and reliable data. This guide provides a comprehensive comparison of regulatory guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH), focusing on the critical role of internal standards. Supported by experimental data, this document aims to clarify the nuances of internal standard selection and performance monitoring to ensure compliance and enhance data quality in regulated bioanalytical studies.

The addition of an internal standard (IS) to calibration standards, quality control samples (QCs), and study samples is a mandatory practice in quantitative bioanalysis.[1][2] Its primary function is to compensate for variability during the analytical process, including sample preparation, injection volume differences, and instrument response fluctuations.[3][4] The overarching goal is to ensure the accuracy and precision of the quantification of an analyte in a given biological matrix.[2][5]

Regulatory Landscape: A Harmonized Approach with Nuances

The bioanalytical community has seen a significant harmonization of guidelines, largely culminating in the ICH M10 guideline, which has been adopted by both the FDA and EMA.[6][7] While the core principles are aligned, understanding the specific recommendations and acceptance criteria remains crucial for regulatory submissions.

Key Recommendations from Regulatory Bodies:
  • Selection of Internal Standard: The consensus across all major guidelines is the strong preference for a stable isotope-labeled internal standard (SIL-IS).[4] A SIL-IS is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction.[8][9] When a SIL-IS is not available, a structural analog may be used, but its selection requires careful justification to demonstrate it adequately tracks the analyte.[8]

  • Internal Standard Concentration: The concentration of the IS should be consistent across all samples and should be optimized to provide a response that is sufficient for precise measurement without interfering with the analyte signal.

  • Internal Standard Response Variability: All guidelines mandate the monitoring of the IS response across an analytical run.[2] Excessive variability can indicate issues with sample processing, matrix effects, or instrument performance.[4] The FDA's 2019 guidance specifically provides a Q&A format to address IS response variability.[2]

  • Cross-Talk/Interference: It is critical to ensure that the IS does not interfere with the measurement of the analyte and vice versa. The ICH M10 guideline provides specific acceptance criteria for this cross-talk.

Quantitative Acceptance Criteria: A Comparative Overview

To facilitate a clear understanding of the expectations from different regulatory bodies, the following table summarizes the key quantitative acceptance criteria for internal standards.

ParameterFDAEMAICH M10
IS Response in Blank Samples Interfering peak response should be ≤ 5% of the IS response in the LLOQ sample.[10]Aligned with ICH M10.Interfering peak response should be ≤ 5% of the IS response in the LLOQ sample.
Analyte Interference on IS Aligned with ICH M10.Aligned with ICH M10.Contribution of the analyte at the ULOQ to the IS response should be ≤ 5% of the IS response.[11]
IS Contribution to Analyte Signal Aligned with ICH M10.Aligned with ICH M10.Contribution from the IS to the analyte response should be ≤ 20% of the analyte response at the LLOQ.[11]
IS Response Variability No explicit numerical limit, but should be investigated if it impacts data accuracy. The 2019 Q&A guidance suggests establishing in-house criteria (e.g., within 50-150% of the mean IS response of calibrators and QCs).[2][4]Recommends setting a priori acceptance criteria in SOPs.[12]The IS responses of the study samples should be monitored to determine if there is systemic IS variability.[2]

Internal Standard Strategies: A Performance-Based Comparison

The choice of internal standard is a critical decision in method development. While SIL-IS is the preferred option, its availability and cost can be prohibitive, especially in early development phases.[8] This section compares the two primary types of internal standards, supported by experimental findings.

Stable Isotope-Labeled Internal Standard (SIL-IS)

A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3][9]

Advantages:

  • Co-elution with Analyte: Generally co-elutes with the analyte, ensuring they experience the same matrix effects.

  • Similar Extraction Recovery: Exhibits nearly identical extraction recovery to the analyte.[3]

  • Improved Accuracy and Precision: Numerous studies have demonstrated that SIL-IS provides superior accuracy and precision compared to structural analogs.[8][13]

Disadvantages:

  • Cost and Availability: Can be expensive and time-consuming to synthesize.[8]

  • Potential for Cross-Talk: Isotopic impurities in the SIL-IS can contribute to the analyte signal, and vice-versa.[8]

  • Chromatographic Separation: Deuterium-labeled IS can sometimes exhibit slight chromatographic separation from the analyte.[8]

Structural Analog Internal Standard (SA-IS)

A structural analog is a compound with a chemical structure similar to the analyte.[3]

Advantages:

  • Readily Available and Cost-Effective: Often more accessible and less expensive than custom-synthesized SIL-IS.[8]

Disadvantages:

  • Different Physicochemical Properties: Differences in structure can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[3][8]

  • Susceptibility to Differential Matrix Effects: May not adequately compensate for matrix effects that disproportionately affect the analyte.[4]

  • Potential for In Vivo Formation: The selected analog should not be a potential metabolite of the drug being analyzed.[8]

Experimental Data: SIL-IS vs. SA-IS Case Study

A study comparing the use of a SIL-IS versus a structural analog for the quantification of the neuropeptide angiotensin IV in rat brain dialysates using nano-LC/MS/MS provides compelling evidence for the superiority of SIL-IS.[13]

Experimental Protocol:

  • Sample Preparation: Rat brain dialysate samples were spiked with either a SIL-IS or a structural analog of angiotensin IV.

  • LC/MS/MS Analysis: Samples were analyzed using a nano-liquid chromatography system coupled to a tandem mass spectrometer.

  • Data Evaluation: The linearity of the calibration curve, precision, and accuracy of the method were evaluated for both internal standards.

Results:

ParameterStructural Analog ISStable Isotope Labeled IS (SIL-IS)
Linearity ImprovedImproved
Repeatability of Injection Not ImprovedImproved
Precision Not ImprovedImproved
Accuracy Not ImprovedImproved

Another study investigating the quantification of four immunosuppressive drugs in whole blood found that while SIL-IS are generally considered superior, they may not always be essential, and other factors in method optimization are also critical.[14] However, for novel drug candidates in complex biological matrices, the use of a SIL-IS is strongly recommended to mitigate risks during drug development.

Visualizing the Bioanalytical Workflow and Logic

To further clarify the processes and relationships discussed, the following diagrams are provided.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Blood, etc.) Add_IS Addition of Internal Standard (IS) Biological_Sample->Add_IS Known, constant concentration Extraction Extraction (PPT, LLE, SPE) Add_IS->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution LC_Separation LC Separation Evaporation_Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing MS_Detection->Data_Processing Analyte & IS signals Quantification Quantification Data_Processing->Quantification Peak Area Ratio (Analyte/IS) Final_Concentration Final_Concentration Quantification->Final_Concentration Calculate Analyte Concentration

Caption: General workflow for bioanalysis using an internal standard.

Caption: Decision logic for selecting an appropriate internal standard.

Conclusion

The regulatory landscape for the use of internal standards in bioanalysis is well-harmonized, with a clear preference for stable isotope-labeled internal standards. Adherence to the quantitative acceptance criteria outlined in the ICH M10 guideline is essential for global regulatory submissions. While structural analogs can be used under certain circumstances, their ability to adequately mimic the analyte must be rigorously demonstrated. As evidenced by experimental data, the choice of internal standard can significantly impact the accuracy and reliability of bioanalytical data, making it a critical consideration in method development and validation. By understanding and applying these regulatory principles and performance-based comparisons, researchers can ensure the generation of high-quality data to support the development of new medicines.

References

The Gatekeeper of Accuracy: Assessing the Impact of Internal Standard Choice on Pharmacokinetic Parameters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of drug concentrations in biological matrices is paramount. Pharmacokinetic (PK) studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, form the bedrock of regulatory submissions and clinical decision-making. At the heart of the bioanalytical methods that generate this critical data lies a seemingly simple choice with profound consequences: the selection of an internal standard (IS). This guide provides an objective comparison of the two primary types of internal standards—Stable Isotope-Labeled Internal Standards (SIL-IS) and Analog Internal Standards—and elucidates the impact of this choice on the resulting pharmacokinetic parameters, supported by experimental data and detailed methodologies.

The Contenders: Stable Isotope-Labeled vs. Analog Internal Standards

An internal standard is a compound of known concentration added to samples to correct for variability during sample preparation and analysis. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. The two main categories of internal standards employed in bioanalytical assays are:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): A form of the analyte in which one or more atoms have been replaced by a heavier isotope (e.g., deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N)). SIL-IS are considered the "gold standard" as they are chemically identical to the analyte, ensuring they co-elute chromatographically and experience the same matrix effects and ionization suppression or enhancement.[1][2]

  • Analog Internal Standard: A molecule that is structurally similar to the analyte but not isotopically labeled. While chosen to have similar physicochemical properties, inherent structural differences can lead to variations in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte.[3][4]

Head-to-Head Comparison: Impact on Bioanalytical Method Performance

The choice of internal standard directly influences the accuracy and precision of the bioanalytical method, which in turn affects the reliability of the calculated pharmacokinetic parameters. The following tables summarize the comparative performance of SIL-IS and analog IS based on data from various bioanalytical method validation studies.

Table 1: Comparison of Bioanalytical Method Validation Parameters for Olanzapine Using a Deuterated SIL-IS versus an Analog IS

ParameterOlanzapine with Olanzapine-d3 (SIL-IS)[3]Olanzapine with Venlafaxine (Analog IS)[5]Olanzapine with Quetiapine (Analog IS)[6]Olanzapine with Clozapine (Analog IS)[7]
Linearity (r²) > 0.990.9976≥ 0.990.9998
Intra-day Precision (%CV) 1.9 – 4.6< 11.601.90 - 12.63Not Reported
Inter-day Precision (%CV) Not Reported< 11.605.24 - 12.17Not Reported
Intra-day Accuracy (%) 96.7 – 102.8< 1.66 (as % bias)87.01 - 115.29Not Reported
Inter-day Accuracy (%) Not Reported< 1.66 (as % bias)88.60 - 114.03Not Reported
Mean Recovery (%) 93.4 – 101.490.0897.6291.12

Table 2: Comparison of Bioanalytical Method Validation Parameters for Atorvastatin Using a Deuterated SIL-IS versus an Analog IS

ParameterAtorvastatin with Atorvastatin-d5 (SIL-IS)[8]Atorvastatin with an Unspecified Analog IS[9]
Linearity (r²) Not explicitly stated, but validation passedNot explicitly stated, but validation passed
Precision (%CV) Within acceptance criteriaWithin acceptance criteria
Accuracy (%) Within acceptance criteriaWithin acceptance criteria
Recovery (%) > 92%Not Reported

Note: The data presented is a synthesis from multiple studies and is intended for comparative purposes. Direct head-to-head studies are limited.

As evidenced by the tables, methods employing SIL-IS, such as Olanzapine-d3 and Atorvastatin-d5, generally exhibit higher precision (lower %CV) and accuracy closer to 100% compared to methods using analog internal standards. This is attributed to the superior ability of SIL-IS to compensate for analytical variability.[1][2]

The Domino Effect: Influence on Pharmacokinetic Parameters

Table 3: Hypothetical Impact of Internal Standard Choice on Celecoxib Pharmacokinetic Parameters

Pharmacokinetic ParameterExpected Impact with SIL-ISPotential Impact with Analog IS
AUC (Area Under the Curve) More accurate estimation of total drug exposure.Potential for over- or under-estimation due to uncorrected matrix effects, leading to erroneous conclusions about bioavailability.[1]
Cmax (Maximum Concentration) More precise determination of peak drug concentration.Higher variability in Cmax values, potentially impacting assessments of bioequivalence and safety margins.[10]
t½ (Half-life) More reliable calculation of the drug's elimination rate.Inaccurate estimation of elimination kinetics, which could affect dosing interval recommendations.
CL (Clearance) More accurate determination of the body's ability to eliminate the drug.Erroneous clearance values could lead to incorrect dose adjustments in special populations.
Vd (Volume of Distribution) More precise estimation of the extent of drug distribution in the body.Inaccurate Vd could misrepresent the drug's tissue penetration.

Experimental Protocols: A Closer Look at the Methodology

To provide a practical understanding, the following are detailed methodologies for the bioanalytical determination of olanzapine, one using a SIL-IS and the other an analog IS.

Experimental Protocol 1: Quantification of Olanzapine in Human Plasma using Olanzapine-d3 (SIL-IS) by LC-MS/MS [3]

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of Olanzapine-d3 working solution (internal standard).

    • Vortex for 30 seconds.

    • Perform solid-phase extraction (SPE) using an Oasis HLB 1cc (30mg) cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analyte and IS with 1 mL of mobile phase.

    • Inject 10 µL of the eluate into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Cosmosil, 5µm, C18 150*4.6 mm.

    • Mobile Phase: 10 mM ammonium formate in Water: Acetonitrile (10:90 v/v).

    • Flow Rate: 1.0 mL/min.

    • Run Time: 4.0 min.

  • Mass Spectrometric Conditions:

    • Instrument: API-4000 LC-MS/MS with electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions: Olanzapine (m/z 313.2 → 256.2), Olanzapine-d3 (m/z 316.2 → 258.2).

Experimental Protocol 2: Quantification of Olanzapine in Human Plasma using Venlafaxine (Analog IS) by LC-MS/MS [5]

  • Sample Preparation:

    • To 400 µL of human plasma, add 50 µL of Venlafaxine working solution (internal standard).

    • Vortex for 1 minute.

    • Perform liquid-liquid extraction (LLE) with 2 mL of methyl tert-butyl ether.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of mobile phase.

    • Inject 20 µL into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: ACE C18, 125 × 4.6-mm i.d., 5-μm.

    • Mobile Phase: Water with 0.1% formic acid: Acetonitrile with 0.1% formic acid (50:50 v/v).

    • Flow Rate: 1.2 mL/min.

    • Run Time: Approximately 2 minutes.

  • Mass Spectrometric Conditions:

    • Instrument: Tandem mass spectrometer with ESI in positive ion mode.

    • MRM Transitions: Olanzapine (m/z 313.1 → 256.1), Venlafaxine (m/z 278.1 → 260.2).

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & PK Analysis Plasma Plasma Sample Add_IS Add Internal Standard (SIL-IS or Analog) Plasma->Add_IS Extraction Extraction (SPE or LLE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Calculation Calculate Analyte Concentration Ratio_Calculation->Concentration_Calculation PK_Analysis Pharmacokinetic Parameter Calculation Concentration_Calculation->PK_Analysis

Caption: Bioanalytical Workflow for Pharmacokinetic Studies.

IS_Selection_Decision_Tree Start Internal Standard Selection SIL_Available Is a Stable Isotope-Labeled Internal Standard (SIL-IS) commercially available or synthetically feasible? Start->SIL_Available Use_SIL Use SIL-IS SIL_Available->Use_SIL Yes Consider_Analog Consider Analog IS SIL_Available->Consider_Analog No Evaluate_Analog Evaluate Structural Analogs Consider_Analog->Evaluate_Analog Similar_Properties Select analog with similar: - Physicochemical properties - Extraction recovery - Chromatographic behavior - Ionization efficiency Evaluate_Analog->Similar_Properties Find Suitable Candidate Validate_Method Thoroughly Validate Method: - Specificity - Matrix Effects - Stability Similar_Properties->Validate_Method

References

Safety Operating Guide

Navigating the Safe Disposal of Trimethoprim-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers and laboratory personnel handling Trimethoprim-d3 must adhere to specific disposal protocols to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

This compound, a deuterated analog of the antibiotic Trimethoprim, presents several hazards that necessitate careful management of its waste. According to safety data sheets (SDS), this compound is harmful if swallowed, suspected of damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1][2] Furthermore, it is classified as toxic to aquatic life with long-lasting effects, underscoring the critical importance of preventing its release into the environment.[1][2]

Key Hazard Information for this compound
Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity (Oral)Harmful if swallowed.[1][2]Ingestion
Reproductive ToxicitySuspected of damaging fertility or the unborn child.[1][2]Ingestion, Inhalation, Skin Contact
Specific Target Organ Toxicity (Repeated Exposure)May cause damage to organs through prolonged or repeated exposure.[1][2]Ingestion, Inhalation, Skin Contact
Hazardous to the Aquatic Environment (Chronic)Toxic to aquatic life with long lasting effects.[1]Environmental Release

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting, in accordance with general pharmaceutical waste regulations.

1. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses with side shields or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

2. Waste Segregation:

  • Solid Waste:

    • Place all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, vials), into a designated, clearly labeled hazardous waste container.

    • The container should be robust, leak-proof, and have a secure lid.

    • The label should include the words "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

    • The label should include "Hazardous Waste," "this compound," and the approximate concentration.

  • Sharps:

    • Any sharps (e.g., needles, broken glass) contaminated with this compound must be placed in a designated sharps container for hazardous waste.

3. Waste Storage:

  • Store the hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure the container is kept closed when not in use.

4. Disposal Pathway:

  • This compound waste must be disposed of through an approved hazardous waste disposal facility.[2][3]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Do not dispose of this compound down the drain or in the regular trash.[3][4] Improper disposal can lead to environmental contamination.[5]

5. Emergency Procedures:

  • Spills:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating agent.

  • Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the lower and upper eyelids.

    • Inhalation: Move to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the medical professional.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Trimethoprim_D3_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start Waste this compound Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated vials, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps drain_disposal DO NOT Pour Down Drain waste_type->drain_disposal trash_disposal DO NOT Dispose in Regular Trash waste_type->trash_disposal solid_container Place in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container store Store in Designated Secure Area solid_container->store liquid_container->store sharps_container->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal via Approved Hazardous Waste Facility contact_ehs->disposal

References

Essential Safety and Logistical Information for Handling Trimethoprim-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds like Trimethoprim-d3 is paramount. This guide provides immediate, procedural, and step-by-step instructions to minimize risk and ensure operational efficiency.

Chemical Identifier:

  • Trade Name: this compound

  • Synonym: 5-(3,5-dimethoxy-4-(methoxy-d3)benzyl)pyrimidine-2,4-diamine[1]

  • CAS Number: 1189923-38-3[1][2]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2][3][4][5]

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1][2]

GHS Hazard Pictograms:

PictogramHazard
Health HazardIndicates potential for reproductive toxicity and specific target organ toxicity.
Exclamation MarkIndicates acute toxicity (harmful).
EnvironmentIndicates that the substance is hazardous to the aquatic environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound, particularly in its solid, powdered form.[6]

PPE CategoryItemSpecifications and Best Practices
Eye Protection Safety glasses with side-shields or GogglesMust conform to EN166 (EU) or NIOSH (US) standards.[7] A face shield may be necessary for splash protection.[8]
Hand Protection Chemical-resistant gloves (Nitrile, powder-free)Double gloving is recommended.[8] Gloves should be changed every 30-60 minutes or immediately if contaminated or damaged.[8] Use proper glove removal technique to avoid skin contact.[7]
Respiratory Protection N95 or N100 respiratorRequired when handling the powder outside of a ventilated enclosure to protect against airborne particles.[8] A full-face or half-mask air-purifying respirator may also be used.[9] Surgical masks offer little to no protection.[8]
Body Protection Laboratory coat or chemical-resistant coverallsLong-sleeved garments are essential to protect the skin.[6] Gowns with long cuffs that can be tucked under gloves are ideal.[8]
Foot Protection Closed-toe shoesShoes with non-slip soles are recommended to prevent slips and falls.[6]

Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Gather Required PPE don_ppe Don PPE Correctly weigh_transfer Weigh and Transfer in Ventilated Enclosure don_ppe->weigh_transfer Proceed to Handling dissolve Dissolve in Appropriate Solvent label_container Clearly Label Container decontaminate Decontaminate Work Surfaces label_container->decontaminate Proceed to Cleanup doff_ppe Doff PPE Correctly dispose Dispose of Waste

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Designate a specific area for handling, preferably within a chemical fume hood or other ventilated enclosure.

    • Ensure an eyewash station and safety shower are readily accessible.[4]

    • Gather all necessary PPE as outlined in the table above.

    • Put on all PPE in the correct order (e.g., gown, mask, goggles, gloves).

  • Handling:

    • Handle the solid material in a way that avoids dust formation.[3][4]

    • If weighing or transferring powder, do so within a ventilated enclosure.

    • Avoid direct contact, ingestion, and inhalation.[4]

    • Do not eat, drink, or smoke in the handling area.[2][3][5]

  • First Aid Measures:

    • If Swallowed: Immediately call a doctor or poison center.[1][2] Rinse mouth.[2][3][4][5]

    • After Inhalation: Move to fresh air. Consult a doctor if you feel unwell.[1][2]

    • After Skin Contact: Wash the affected area with soap and water.[2][7]

    • After Eye Contact: Rinse opened eyes for several minutes under running water.[1][2]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Product Dispose of as unused product in a manner consistent with federal, state, and local regulations.[7] Do not empty into drains.[4]
Contaminated PPE Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[7]
Contaminated Labware Decontaminate reusable labware thoroughly. Dispose of single-use contaminated labware as hazardous waste.
Empty Containers Dispose of empty containers as unused product.[7]

Decontamination:

  • Clean up spills promptly using a method that controls dust generation, such as a damp cloth or a filtered vacuum.[5]

  • Wash hands thoroughly after handling and before leaving the work area.[2][3][7]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.